Product packaging for 6-Methylquinoxaline(Cat. No.:CAS No. 6344-72-5)

6-Methylquinoxaline

Cat. No.: B1581460
CAS No.: 6344-72-5
M. Wt: 144.17 g/mol
InChI Key: OSRARURJYPOUOV-UHFFFAOYSA-N
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Description

6-Methylquinoxaline is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51327. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1581460 6-Methylquinoxaline CAS No. 6344-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRARURJYPOUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287490
Record name 6-Methylquinoxaline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-72-5
Record name 6-Methylquinoxaline
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Record name 6-Methylquinoxaline
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Record name 6344-72-5
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Foundational & Exploratory

Navigating the Physical Landscape of 6-Methylquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical and chemical research, a profound understanding of the physical properties of molecular compounds is paramount for successful drug development and synthesis. This technical guide offers an in-depth exploration of the key physical characteristics of 6-Methylquinoxaline, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document provides not only the established physical constants but also elucidates the experimental methodologies for their precise determination, ensuring both scientific rigor and practical applicability.

Introduction to this compound: A Compound of Interest

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring.[1] The addition of a methyl group to the quinoxaline scaffold can significantly influence its physicochemical properties, impacting its solubility, reactivity, and biological activity. Quinoxaline derivatives are recognized for their diverse pharmacological applications, making a thorough characterization of compounds like this compound crucial for advancing medicinal chemistry.[1]

This guide will focus on two fundamental physical properties: the boiling point and the melting point. These parameters are critical for purification, identification, and handling of the compound in a laboratory setting.

Boiling Point of this compound: Data and Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This physical constant is a key indicator of a substance's volatility and is essential for purification techniques such as distillation.

Reported Boiling Point

Multiple sources indicate that the boiling point of this compound is in the range of 244-248 °C at an atmospheric pressure of 760 mmHg .[3][4] One source also reports a boiling point of 100-102 °C under a reduced pressure of 10 mmHg .[2] This significant decrease in boiling point at a lower pressure is a direct consequence of the relationship between vapor pressure and temperature, a principle widely exploited in vacuum distillation to purify heat-sensitive compounds.

PropertyValuePressure
Boiling Point244-248 °C760 mmHg
Boiling Point100-102 °C10 mmHg
Experimental Determination of Boiling Point

For the precise determination of the boiling point of a this compound sample, several experimental methods can be employed. The choice of method often depends on the quantity of the sample available.

For larger sample volumes, simple or fractional distillation is the standard method for both purification and boiling point determination.[5] During distillation, the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[5] For a pure compound, this temperature should remain constant throughout the distillation process.[5]

Causality in Experimental Choice: Distillation is preferred when a sufficient quantity of the compound is available as it simultaneously purifies the substance and provides a precise boiling point. The stable temperature plateau observed during the distillation of a pure substance is a direct manifestation of the liquid-vapor equilibrium at a given pressure.

Experimental Workflow: Boiling Point Determination by Simple Distillation

cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_collection Data Collection A Assemble Distillation Apparatus B Place this compound in Distilling Flask A->B C Add Boiling Chips B->C D Gently Heat the Flask C->D Begin Heating E Observe for Boiling and Condensation D->E F Record Temperature of Vapor E->F G Note Stable Temperature Reading F->G Identify Plateau H Collect Distillate G->H cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation and Recording A Ensure Sample is Dry and Powdered B Pack Sample into Capillary Tube A->B C Place Capillary in Melting Point Apparatus B->C Insert Sample D Heat Rapidly for Approximate Melting Point C->D E Cool and Re-heat Slowly D->E F Observe for First Liquid Droplet E->F Slow Heating Phase G Observe for Complete Liquefaction F->G H Record Temperature Range G->H

References

6-Methylquinoxaline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylquinoxaline for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 6344-72-5) is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold, which consists of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] As a methylated derivative, this compound serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.[3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Chemical Identifiers
IdentifierValue
CAS Number 6344-72-5[4]
Molecular Formula C₉H₈N₂[4]
Molecular Weight 144.17 g/mol [4]
IUPAC Name This compound[4]
Synonyms Quinoxaline, 6-methyl-[4]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

PropertyValueSource
Melting Point 218.5°CChemicalBook
Boiling Point 244-245°CChemicalBook
Appearance Light yellow to brown liquidChemicalBook
Solubility Soluble in alcoholFlavScents
¹H NMR See spectrum details belowChemicalBook
¹³C NMR See spectrum details belowPubChem
IR Spectrum See spectrum details belowPubChem
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons will exhibit a singlet in the upfield region (around δ 2.5 ppm).[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule, with the aromatic carbons resonating at lower field strengths compared to the methyl carbon.[4]

IR (Infrared) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.[4]

Synthesis of this compound

The most common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][6] For this compound, this involves the reaction of 3,4-diaminotoluene with a glyoxal derivative.

Experimental Protocol: Synthesis from 3,4-Diaminotoluene

This protocol is adapted from a method described by ChemicalBook.[7]

Materials:

  • 3,4-Diaminotoluene

  • Glyoxal-sodium bisulfite adduct

  • 5 M Sodium hydroxide (NaOH) aqueous solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Diamine: Dissolve 100 g (0.82 mol) of 3,4-diaminotoluene in 600 mL of hot water (70-75°C).

  • Preparation of Glyoxal Slurry: Prepare a slurry of 239.5 g (0.9 mol, 1.1 equiv) of glyoxal-sodium bisulfite adduct in 400 mL of water at 60°C.

  • Condensation Reaction: Quickly add the hot 3,4-diaminotoluene solution to the glyoxal adduct slurry. Heat the reaction mixture at 60°C for 1 hour.

  • Additional Reagent: Add an additional 5 g (0.02 mol) of the glyoxal adduct to the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature and filter through a paper filter.

    • Neutralize the filtrate to a pH of 7.5-7.8 with a 5 M NaOH aqueous solution.

    • Extract the product with diethyl ether (4 x 400 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate by rotary evaporation to yield the crude product as a brown oil.

  • Purification: Purify the crude product by vacuum distillation (boiling point 100-102°C at 10 mmHg) to obtain this compound as a light yellow oily product.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3_4_Diaminotoluene 3,4-Diaminotoluene in Hot Water Condensation Condensation at 60°C for 1h 3_4_Diaminotoluene->Condensation Glyoxal_Adduct Glyoxal-Sodium Bisulfite Adduct Slurry Glyoxal_Adduct->Condensation Neutralization Neutralization with NaOH Condensation->Neutralization Extraction Extraction with Diethyl Ether Neutralization->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline core is a versatile scaffold for the development of novel therapeutic agents.[1][2] Derivatives of quinoxaline have demonstrated a wide spectrum of biological activities.

Role as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of more complex, biologically active molecules. For instance, it can be functionalized at the methyl group or on the aromatic rings to generate a library of derivatives for screening. A study by Li et al. (2018) demonstrated the use of this compound in the synthesis of novel (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, which exhibited potent antifungal and antioxidant activities.[3]

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their potential as anticancer agents.[8] They are known to act as inhibitors of various kinases, which are often dysregulated in cancer cells. The substitution pattern on the quinoxaline ring significantly influences their anticancer potency.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also shown promise as antibacterial, antifungal, and antiviral agents.[1] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.

Generalized Kinase Inhibition Pathway

While a specific signaling pathway for this compound is not well-defined, its derivatives are known to target protein kinases involved in cell proliferation and survival. The following diagram illustrates a generalized kinase signaling pathway that can be targeted by quinoxaline-based inhibitors.

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Promotes Quinoxaline_Inhibitor Quinoxaline Derivative Inhibitor Quinoxaline_Inhibitor->Kinase_Cascade Inhibits

Caption: Generalized kinase signaling pathway targeted by quinoxaline inhibitors.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[9]

Hazard Identification:

  • Harmful if swallowed.[9]

  • Causes skin irritation.[9]

  • Causes serious eye irritation.[9]

  • May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area.

First-Aid Measures:

  • After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the quinoxaline scaffold make it an invaluable building block for the development of novel therapeutic agents. While research into the specific biological activities of this compound itself is ongoing, the extensive literature on its derivatives highlights the immense potential of this compound in the discovery of new drugs for a variety of diseases, including cancer and infectious diseases. As with any chemical reagent, proper safety and handling procedures are paramount when working with this compound in a laboratory setting.

References

Spectroscopic Data of 6-Methylquinoxaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylquinoxaline (CAS No. 6344-72-5), a key heterocyclic compound found in various natural products and utilized as a building block in medicinal and materials chemistry.[1][2] Understanding its spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic and self-validating analytical profile.

Molecular Structure and Analytical Overview

This compound is an aromatic heterocyclic compound with the chemical formula C₉H₈N₂ and a molecular weight of approximately 144.17 g/mol .[3] It consists of a pyrazine ring fused to a toluene ring. The primary analytical challenge lies in distinguishing it from its isomers, such as 5-methylquinoxaline and 7-methylquinoxaline, which necessitates a multi-technique approach for definitive structural confirmation.

The workflow for structural elucidation relies on the complementary nature of different spectroscopic techniques. Each method probes distinct molecular properties, and their combined interpretation provides a robust and validated structural assignment.

cluster_0 Spectroscopic Techniques cluster_1 Derived Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Atom Connectivity (Proton/Carbon Skeleton) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (Vibrational Modes) IR->FunctionalGroups MS Mass Spectrometry MassInfo Molecular Weight & Fragmentation MS->MassInfo Structure Confirmed Structure of This compound Connectivity->Structure FunctionalGroups->Structure MassInfo->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-proton framework of an organic molecule.

A standard protocol involves dissolving a 5-10 mg sample in approximately 0.5 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is chemically inert and provides a lock signal. Spectra are recorded on a 300 MHz or higher field spectrometer to ensure adequate signal dispersion. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region (7.5-9.0 ppm) is particularly diagnostic for quinoxaline derivatives.[4]

  • Pyrazine Protons (H-2, H-3): These protons appear furthest downfield due to the deshielding effect of the two nitrogen atoms. They are typically observed as sharp singlets or narrowly split doublets around 8.7-8.9 ppm.

  • Benzene Ring Protons (H-5, H-7, H-8): These protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5 often appears as a singlet or narrowly split doublet, while H-7 and H-8 show ortho-coupling.

  • Methyl Protons (CH₃): The methyl group protons appear as a sharp singlet in the upfield region, typically around 2.5 ppm.[5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-3 ~8.8 d ~1.7
H-8 ~8.0 d ~8.5
H-5 ~7.8 s -
H-7 ~7.6 dd ~8.5, ~2.0

| 6-CH₃ | ~2.5 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Quaternary carbons (those without attached protons) often show weaker signals.

  • Pyrazine Carbons (C-2, C-3): These are highly deshielded by the adjacent nitrogen atoms and appear downfield, typically in the 143-146 ppm range.

  • Ring-Junction Carbons (C-4a, C-8a): These quaternary carbons are also found in the downfield region, often between 140-143 ppm.[6]

  • Benzene Ring Carbons: The chemical shifts of these carbons are influenced by the methyl substituent. The carbon bearing the methyl group (C-6) is shifted downfield, while the other carbons appear in the 128-138 ppm range.

  • Methyl Carbon: The aliphatic methyl carbon is highly shielded and appears far upfield, typically around 21-22 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-3 ~145.5, ~144.0
C-4a, C-8a ~141.5, ~141.0
C-6 ~139.0
C-8 ~130.0
C-5, C-7 ~129.0, ~128.5

| 6-CH₃ | ~21.5 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a simple and effective method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

The IR spectrum of this compound is characterized by several key absorption bands.[7][8]

  • C-H Stretching (Aromatic): A group of weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of C-H bonds on the aromatic rings.

  • C-H Stretching (Aliphatic): Sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methyl group.

  • C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.

  • C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) are associated with in-plane and out-of-plane C-H bending vibrations, which are highly specific to the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3020 C-H Stretch Aromatic Ring
2960-2850 C-H Stretch Methyl (CH₃)
1650-1500 C=C and C=N Stretch Aromatic/Pyrazine Ring
1450-1370 C-H Bend Methyl (CH₃)

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile molecules like this compound. The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum is dominated by the molecular ion (M⁺) peak, which confirms the molecular weight of the compound.

M This compound C₉H₈N₂⁺˙ m/z = 144 (Molecular Ion) M_minus_HCN C₈H₅N⁺˙ m/z = 117 M->M_minus_HCN - HCN M_minus_HCN_minus_HCN C₇H₅⁺ m/z = 90 M_minus_HCN->M_minus_HCN_minus_HCN - HCN / C₂H₂ M_minus_Me C₈H₅N₂⁺ m/z = 129

References

A Comprehensive Technical Guide to the Synthesis of 6-Methylquinoxaline from 3,4-Diaminotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline and its derivatives represent a cornerstone in heterocyclic chemistry, serving as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities. This guide provides an in-depth, technical exploration of a fundamental and reliable method for synthesizing a key quinoxaline intermediate: the preparation of 6-methylquinoxaline through the acid-catalyzed condensation of 3,4-diaminotoluene with glyoxal. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causal reasoning behind critical protocol choices, and offers a framework for experimental execution, characterization, and safety. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to successfully implement and adapt this synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a structural motif of paramount importance in the field of drug discovery. Quinoxaline derivatives exhibit a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] Their versatile biological profile stems from the ability of the planar, electron-deficient pyrazine ring to engage in various non-covalent interactions with biological targets, such as intercalation with DNA or binding to enzyme active sites.

The synthesis of substituted quinoxalines is therefore a critical task for medicinal chemists. The most classical and widely adopted method for constructing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3][4] This guide focuses on a specific application of this reaction: the synthesis of this compound from 3,4-diaminotoluene and glyoxal. This particular derivative serves as a valuable building block for more complex, biologically active molecules.[5][6]

Core Principles: Reaction Mechanism and Rationale

The formation of this compound is a classic example of a condensation reaction, a process where two molecules join together with the elimination of a small molecule, in this case, water.

The Condensation Mechanism

The reaction proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminotoluene on one of the electrophilic carbonyl carbons of glyoxal. This forms a hemiaminal intermediate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon leads to the formation of a cyclic dihydroxy intermediate (a dihydroxytetrahydroquinoxaline).[7][8]

  • Dehydration: This cyclic intermediate is unstable and readily undergoes sequential dehydration (loss of two water molecules), typically under mild heating or acidic conditions, to form the stable, aromatic pyrazine ring. This aromatization is the thermodynamic driving force for the reaction.

The overall transformation is a robust and high-yielding process.[5]

Mechanistic Diagram

The following diagram illustrates the step-wise formation of the this compound ring system.

Workflow Figure 2: Experimental Workflow A Dissolve 3,4-Diaminotoluene in hot water (70-75°C) C Combine Reactants (Add diamine solution to slurry) A->C B Prepare Glyoxal Adduct Slurry in water (60°C) B->C D Heat Reaction Mixture (60°C for 1 hour) C->D E Cool to Room Temperature & Filter D->E F Neutralize Filtrate (pH 7.5-7.8 with 5M NaOH) E->F G Extract with Diethyl Ether (4 times) F->G H Dry Combined Organic Phases (Anhydrous Na₂SO₄) G->H I Concentrate in vacuo (Rotary Evaporation) H->I J Purify by Vacuum Distillation (100-102°C @ 10 mmHg) I->J K Characterize Product (this compound) J->K

References

Navigating the Safety Landscape of 6-Methylquinoxaline: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

6-Methylquinoxaline (CAS No. 6344-72-5), a derivative of quinoxaline, is a heterocyclic compound with applications in various research and development sectors, including pharmaceuticals and materials science.[1][2][3] Its utility in the laboratory necessitates a thorough understanding of its health and safety profile to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the health and safety information for this compound, tailored for professionals in drug development and scientific research. We will delve into its toxicological properties, safe handling procedures, emergency protocols, and disposal methods, grounded in authoritative data.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[4] The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the use of specific pictograms and signal words to communicate these hazards. For this compound, the appropriate signal word is "Warning".[4]

Section 2: Toxicological Profile

While specific comprehensive toxicological studies on this compound are not extensively available in the public domain, data from safety data sheets and studies on related quinoxaline and quinoline derivatives can provide valuable insights into its potential effects.

Acute Toxicity: The primary routes of acute exposure are ingestion, skin contact, and inhalation. As categorized, ingestion of this compound can be harmful.[4] Direct contact with the skin and eyes will lead to irritation.[4][6] Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][6] Quantitative data such as LD50 (Lethal Dose, 50%) values for this compound are not readily available in the provided search results.

Chronic Toxicity and Carcinogenicity: There is no specific data available from the search results to classify this compound as a carcinogen. However, studies on related compounds have shown varied results. For instance, quinoxaline 1,4-dioxide has been shown to be carcinogenic in rats, inducing nasal and liver tumors.[7] Conversely, a study on the carcinogenicities of several quinoline derivatives in rats found that only 8-nitroquinoline was carcinogenic, indicating that the carcinogenic potential can be highly dependent on the specific substitutions on the heterocyclic ring.[8]

Mutagenicity: The mutagenic potential of this compound is not definitively established. Research on quinoxaline derivatives has indicated that some possess mutagenic properties.[9][10][11] For example, a study on the mutagenicity of synthetic quinolines and quinoxalines in the Ames test showed that the presence of an imidazole ring and a 2-amino group was important for high mutagenicity.[10] Another study identified the quinoxaline scaffold as a potential feature associated with mutagenicity.[9]

Reproductive Toxicity: There is no specific information regarding the reproductive toxicity of this compound in the provided search results. The term "reproductive toxicity" encompasses adverse effects on sexual function and fertility in adults and developmental toxicity in the offspring.[12]

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol [5]
Appearance Colorless Liquid[4]
Boiling Point 244 - 245 °C[4]
Flash Point 108.33 °C (227 °F)[11][13]
Solubility Immiscible with water. Soluble in alcohol.[4][13]
Vapor Pressure 0.024 mmHg @ 25 °C (estimated)[13]

Section 4: Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

4.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[6] Safety showers and eyewash stations should be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Breakthrough time and glove thickness should be considered based on the duration and nature of the handling.

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

4.3. Hygiene Practices: Wash hands thoroughly after handling this compound.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6] Contaminated clothing should be removed and washed before reuse.[6]

4.4. Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as strong oxidizing agents.[4]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

5.2. Accidental Release Measures: For a small spill, ensure adequate ventilation and wear appropriate PPE. Soak up the spill with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4] For larger spills, prevent further leakage or spillage if safe to do so. The area should be evacuated and ventilated.

5.3. Fire-Fighting Measures: this compound has a flash point of 108.33 °C and is not considered highly flammable.[11][13][14]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[15]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

EmergencyResponseWorkflow Start Accidental Exposure (Spill or Personal Contact) Assess Assess the Situation (Nature & Scale of Incident) Start->Assess Spill Is it a Spill? Assess->Spill PersonalContact Is it Personal Contact? Assess->PersonalContact SmallSpill Small Spill Procedure Spill->SmallSpill Yes LargeSpill Large Spill Procedure (Evacuate & Alert) Spill->LargeSpill No EyeContact Eye Contact PersonalContact->EyeContact Eye SkinContact Skin Contact PersonalContact->SkinContact Skin Inhalation Inhalation PersonalContact->Inhalation Inhalation Ingestion Ingestion PersonalContact->Ingestion Ingestion Cleanup Contain & Clean Up Spill with Absorbent Material SmallSpill->Cleanup LargeSpill->Cleanup DisposeWaste Dispose of Waste in Sealed, Labeled Container Cleanup->DisposeWaste FlushEyes Flush Eyes with Water for 15 minutes EyeContact->FlushEyes WashSkin Wash Skin with Soap & Water for 15 minutes SkinContact->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Drink Water (Do NOT Induce Vomiting) Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Emergency Response Workflow for this compound Exposure.

Section 6: Stability and Reactivity

This compound is stable under normal laboratory conditions.[4] However, certain conditions and materials should be avoided to prevent hazardous reactions.

  • Conditions to Avoid: Incompatible products.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition products are not expected.[4] Upon combustion, it may produce carbon oxides and nitrogen oxides.[15]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Section 7: Environmental Information

The environmental fate of this compound is not well-documented in the provided search results. General principles for handling chemicals in a laboratory setting should be followed to prevent environmental release.

  • Ecotoxicity: Do not empty into drains.[4]

  • Persistence and Degradability: Based on its low water solubility, it may persist in the environment and is not likely to be mobile in soil.[4]

  • Bioaccumulation: No information is available regarding its potential for bioaccumulation.[4]

Section 8: Disposal Considerations

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal Method: Disposal should be handled by a licensed professional waste disposal service.[13][16] The material should not be disposed of in sanitary sewers. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

All federal, state, and local environmental regulations must be observed.

Conclusion: A Commitment to Safety

This compound is a valuable compound for research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for researchers and drug development professionals to handle this chemical responsibly. By adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in our safety practices, we can foster a secure research environment that enables scientific advancement without compromising the well-being of our personnel.

References

The Quinoxaline Core: A Journey from Serendipitous Discovery to a Scaffold of Medicinal Triumph

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a deceptively simple fusion of benzene and pyrazine rings, has carved a significant niche in the landscape of medicinal chemistry. Its journey, initiated by a straightforward condensation reaction in the late 19th century, has blossomed into a sprawling field of research, yielding a plethora of derivatives with a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and history of quinoxaline derivatives, tracing the evolution of their synthesis from classical, often harsh, methodologies to elegant and efficient modern techniques. We will delve into the pivotal discoveries that unveiled their therapeutic potential, with a particular focus on their anticancer, antimicrobial, and antiviral properties. This guide is designed to furnish researchers and drug development professionals with a foundational understanding of this critical heterocyclic system, offering field-proven insights into its synthesis, mechanisms of action, and therapeutic applications, all substantiated by authoritative references.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoxalines begins in 1884, with the independent work of German chemists Wilhelm Körner and Othmar Hinsberg. Their pioneering efforts established the foundational synthesis of the quinoxaline ring system through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This reaction, often referred to as the Hinsberg-Körner synthesis, remains a cornerstone of quinoxaline chemistry.

Early methodologies, while groundbreaking, were often hampered by harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which could lead to low yields and the formation of side products.[1] The initial explorations into the utility of these newly accessible compounds were limited. However, the inherent stability and aromatic nature of the quinoxaline core hinted at a latent potential that would be systematically unlocked over the subsequent decades.

The timeline of the discovery of the diverse biological activities of quinoxaline derivatives has been a gradual and cumulative process. While early investigations were sporadic, the mid-20th century saw a burgeoning interest in their potential as therapeutic agents. The discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin, known for its antibacterial and antitumor properties, provided a significant impetus for further research.[4] This was followed by the exploration of their antimicrobial, antiviral, and eventually, their profound anticancer activities, a field that continues to be a major focus of contemporary research.[4][5][6]

The Art and Science of Quinoxaline Synthesis: An Evolutionary Tale

The synthesis of quinoxaline derivatives has undergone a remarkable evolution, driven by the dual needs for efficiency and sustainability. The journey from classical methods to modern, greener alternatives reflects the broader trends in organic synthesis.

The Classical Foundation: The Hinsberg-Körner Condensation

The traditional synthesis relies on the straightforward condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[1][2]

Conceptual Workflow of the Hinsberg-Körner Synthesis:

Hinsberg-Korner Synthesis OPD o-Phenylenediamine Intermediate Dihydrophenazine Intermediate OPD->Intermediate Nucleophilic attack Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Quinoxaline Quinoxaline Derivative Intermediate->Quinoxaline Dehydration/Oxidation Water H₂O Intermediate->Water

Caption: The classical Hinsberg-Körner synthesis of quinoxalines.

While effective, this method often required elevated temperatures and acidic or basic catalysts, limiting its applicability to sensitive substrates and posing environmental concerns.[1]

The Modern Synthesis Toolkit: Efficiency, Versatility, and Sustainability

Contemporary synthetic chemistry has introduced a host of innovative methods for quinoxaline synthesis that address the limitations of classical approaches. These modern techniques offer milder reaction conditions, higher yields, greater functional group tolerance, and often align with the principles of green chemistry.

The advent of transition-metal catalysis has revolutionized organic synthesis, and quinoxaline chemistry is no exception. Various metals, including copper, nickel, and iron, have been employed to catalyze the formation of the quinoxaline ring system through diverse mechanistic pathways.[7][8] These reactions often proceed under milder conditions and with greater efficiency than their classical counterparts.

Illustrative Metal-Catalyzed Quinoxaline Synthesis Workflow:

Metal_Catalyzed_Synthesis Substrates o-Substituted Aniline + Alkyne/Aldehyde/etc. Cyclization Catalytic Cycle (Oxidative Addition, Reductive Elimination, etc.) Substrates->Cyclization Catalyst Transition Metal Catalyst (e.g., Cu, Ni, Fe) Catalyst->Cyclization Quinoxaline Quinoxaline Derivative Cyclization->Quinoxaline

Caption: Generalized workflow for metal-catalyzed quinoxaline synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10][11] This technique is particularly amenable to solvent-free reactions or the use of environmentally benign solvents like water or ethanol.[9]

Key Advantages of Microwave-Assisted Quinoxaline Synthesis:

FeatureClassical HeatingMicrowave Heating
Reaction Time HoursMinutes[9][11]
Energy Efficiency LowerHigher
Yields Often moderateOften high to excellent[9]
Side Reactions More prevalentReduced
Solvent Use Often requires high-boiling organic solventsAmenable to solvent-free or green solvents[9][10]

The Biological Arena: Quinoxaline Derivatives as Therapeutic Agents

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12] This has led to the discovery of quinoxaline derivatives with potent anticancer, antimicrobial, and antiviral activities.

The War on Cancer: Quinoxalines as Potent Antineoplastic Agents

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[12][13][14] Their mechanisms of action are diverse, but a prominent strategy involves the inhibition of protein kinases.

Many quinoxaline-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[12][13] Kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases. By blocking the ATP-binding site of these kinases, quinoxaline derivatives can effectively shut down these aberrant signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).[13][15]

Signaling Pathway Inhibition by a Quinoxaline-Based Kinase Inhibitor:

Kinase_Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Downstream Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation Quinoxaline_Inhibitor Quinoxaline Kinase Inhibitor Quinoxaline_Inhibitor->Receptor Blocks ATP Binding Apoptosis Apoptosis Quinoxaline_Inhibitor->Apoptosis Induces ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Quinoxaline kinase inhibitors block ATP binding to receptor tyrosine kinases, inhibiting downstream signaling and promoting apoptosis.

Combating Infectious Diseases: Antimicrobial and Antiviral Quinoxalines

The quinoxaline scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents.

  • Antimicrobial Activity: Quinoxaline derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[16][17][18] Some compounds, particularly quinoxaline 1,4-di-N-oxides, have been used in veterinary medicine as growth promoters due to their antibacterial properties.[19] The mechanism of their antimicrobial action is often attributed to the generation of reactive oxygen species (ROS) and DNA damage within the microbial cells.[19]

  • Antiviral Activity: A growing body of research highlights the potential of quinoxaline derivatives as antiviral agents.[20][21][22] They have shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).[20] The antiviral drug Glecaprevir , used in combination for the treatment of Hepatitis C, contains a quinoxaline moiety. The development of quinoxaline-based antivirals is an active area of research, particularly in the context of emerging viral threats.[20]

From Bench to Bedside: Quinoxaline-Based Drugs in the Clinic

The therapeutic potential of quinoxaline derivatives is not merely theoretical; several have successfully transitioned from laboratory curiosities to clinically approved drugs.

  • Varenicline (Chantix/Champix): A prominent example is varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used as a smoking cessation aid.[9][15] Its development was a triumph of rational drug design, building upon the structure of the natural product cytisine.[9]

  • Grazoprevir (Zepatier): This potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease is a key component of a combination therapy for chronic HCV infection.[8][23] Its discovery and development have significantly contributed to the arsenal of direct-acting antiviral agents against this challenging virus.

Experimental Protocols: A Practical Guide to Quinoxaline Synthesis

To provide actionable insights for researchers, this section details two representative protocols for the synthesis of quinoxaline derivatives: a classical Hinsberg synthesis and a modern microwave-assisted method.

Classical Synthesis: Preparation of 2,3-Diphenylquinoxaline

This protocol is a modification of the original Hinsberg synthesis, demonstrating the condensation of benzil with o-phenylenediamine.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~0.5 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.

Microwave-Assisted Synthesis of Quinoxalines

This protocol illustrates a rapid and efficient synthesis of a quinoxaline derivative using microwave irradiation.[9]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Ethanol/Water (1:1, 1 mL)

  • Iodine (5 mol%)

Procedure:

  • In a microwave reaction vial, dissolve the 1,2-diamine and the 1,2-dicarbonyl compound in the ethanol/water mixture.

  • Add a catalytic amount of iodine to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 300 W) for 2-5 minutes.[9] Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Future Horizons and Concluding Remarks

The journey of quinoxaline derivatives from their humble beginnings in 1884 to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. The versatility of the quinoxaline scaffold, coupled with the ever-expanding toolkit of modern synthetic methods, ensures that this remarkable heterocyclic system will continue to be a source of inspiration for the discovery of new and improved drugs for the foreseeable future. The ongoing exploration of their biological activities, particularly in the realms of oncology and infectious diseases, promises to unveil even more of the therapeutic potential locked within this privileged core. For researchers in the field, the quinoxaline story is far from over; it is an open invitation to innovate, discover, and contribute to the next chapter of its remarkable history.

References

Methodological & Application

Topic: Methods for the Synthesis of 6-Methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of substituents on the quinoxaline scaffold is critical for modulating pharmacological profiles. This application note provides a detailed guide to the synthesis of 6-methylquinoxaline derivatives, a key subset whose methyl group on the benzene ring can significantly influence molecular interactions and metabolic stability. We will explore foundational and advanced synthetic methodologies, from classical condensation reactions to modern microwave-assisted and green catalytic approaches. This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to synthesize these valuable compounds efficiently and effectively.

Introduction: The Significance of the this compound Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[5][6] Its planar, aromatic structure allows it to participate in π-stacking interactions with biological targets, while the two nitrogen atoms act as hydrogen bond acceptors. Derivatives of this scaffold are found in marketed drugs like the HCV protease inhibitors glecaprevir and voxilaprevir.[2]

The introduction of a methyl group at the 6-position provides a subtle yet powerful tool for lead optimization. This modification can:

  • Enhance Binding Affinity: The methyl group can occupy small hydrophobic pockets within a target protein's active site.

  • Improve Metabolic Stability: It can block sites susceptible to metabolic oxidation.

  • Modulate Physicochemical Properties: It influences solubility and lipophilicity, which are key to oral bioavailability.

The primary and most versatile precursor for this scaffold is 4-methyl-benzene-1,2-diamine . The classical and most direct route to 6-methylquinoxalines is its condensation with a 1,2-dicarbonyl compound, a reaction first reported in the late 19th century.[7] While robust, modern chemistry has introduced significant improvements focusing on speed, yield, and environmental sustainability.[7][8]

cluster_0 Synthetic Evolution Classical Condensation Classical Condensation Catalytic Methods Catalytic Methods Classical Condensation->Catalytic Methods Microwave-Assisted Synthesis Microwave-Assisted Synthesis Catalytic Methods->Microwave-Assisted Synthesis Green Chemistry Approaches Green Chemistry Approaches Microwave-Assisted Synthesis->Green Chemistry Approaches G cluster_reactants Reactants cluster_process Process Diamine 4-Methyl-benzene- 1,2-diamine Condensation Condensation (-2 H₂O) Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Condensation Cyclization Cyclization & Aromatization Condensation->Cyclization Product This compound Derivative Cyclization->Product G start Combine Reactants & Catalyst in Microwave Vial step2 Add Solvent (e.g., EtOH/H₂O) start->step2 step3 Seal Vial & Irradiate (2-5 min, 80-100°C) step2->step3 step4 Cool to Room Temp. step3->step4 step5 Product Extraction (e.g., with DCM) step4->step5 step6 Wash & Dry Organic Layer step5->step6 step7 Evaporate Solvent step6->step7 end Purified Product step7->end

References

Applications of 6-Methylquinoxaline in Pharmaceutical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, making them a focal point of intensive research in drug discovery.[1][2][3][4][5][6] Among the myriad of substituted quinoxalines, the 6-methylquinoxaline moiety serves as a crucial building block for developing novel therapeutic agents. The strategic placement of a methyl group at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound in pharmaceutical research. We will delve into its therapeutic potential, explore synthetic strategies, and provide detailed protocols for biological evaluation, all grounded in scientific literature and practical insights.

The Therapeutic Significance of the this compound Scaffold

The versatility of the quinoxaline ring allows for substitutions at various positions, leading to a diverse array of compounds with a wide range of pharmacological profiles.[1] The introduction of a methyl group at the 6-position has been shown to be a favorable feature in several biologically active compounds. This substitution can impact the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Research has highlighted the potential of this compound derivatives in several key therapeutic areas:

  • Anticancer Activity: Numerous studies have synthesized and evaluated this compound derivatives for their cytotoxic effects against various cancer cell lines.[1][7] The presence of the 6-methyl group, often in combination with other substituents, has been associated with potent anticancer activity.[1]

  • Antimicrobial Activity: The this compound core is also a constituent of compounds exhibiting significant antibacterial and antifungal properties.[8][9][10][11][12] These derivatives hold promise for combating drug-resistant pathogens.

  • Other Biological Activities: Beyond cancer and infectious diseases, quinoxaline derivatives have been investigated for anti-inflammatory, antiviral, and antiprotozoal activities, among others.[1][3][10][13]

Synthetic Strategies for this compound Derivatives

The primary and most classical method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] For the synthesis of this compound derivatives, 4-methyl-1,2-phenylenediamine is the key starting material.

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Condensation Condensation 4-methyl-1,2-phenylenediamine->Condensation alpha-dicarbonyl_compound α-Dicarbonyl Compound (e.g., glyoxal, benzil) alpha-dicarbonyl_compound->Condensation This compound This compound Derivative Condensation->this compound

Caption: General synthesis of this compound derivatives.

This foundational reaction can be followed by further modifications to introduce diverse functionalities at other positions of the quinoxaline ring, enabling the exploration of structure-activity relationships (SAR).

Application Note 1: Anticancer Drug Discovery

Introduction

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against different tumors.[16] The this compound scaffold has been incorporated into potent anticancer compounds. For instance, a study reported that 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline exhibited an IC50 value of 4.4 µM against the HCT-116 human colon carcinoma cell line.[1] This highlights the potential of this scaffold in developing new anticancer drugs.

Mechanism of Action

The anticancer activity of quinoxaline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. The specific mechanism is highly dependent on the nature and position of the substituents on the quinoxaline core.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the anticancer activity of a synthesized this compound derivative against a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colon carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin (as a positive control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT-116 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test this compound derivative and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or doxorubicin. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate for 10 minutes on a plate shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Screening

G cluster_workflow Anticancer Screening Workflow Synthesis Synthesis of This compound Derivative Treatment Treatment with Test Compound Synthesis->Treatment Cell_Culture Cancer Cell Line Culture (e.g., HCT-116) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer activity screening.

Application Note 2: Antimicrobial Drug Discovery

Introduction

The quinoxaline nucleus is a common feature in compounds with potent antimicrobial activity.[10][12] The structure-activity relationship (SAR) of these derivatives indicates that the presence and position of substituents play a crucial role in their antimicrobial effects.[1] The development of new this compound-based agents could provide novel solutions to the growing problem of antimicrobial resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only) and solvent control

Procedure:

  • Preparation of Microdilution Plates:

    • Prepare a two-fold serial dilution of the test compound and the positive control antibiotic in MHB directly in the 96-well plate.[1] The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The results of antimicrobial and anticancer screenings can be summarized in tables for easy comparison.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives against HCT-116 Human Colon Carcinoma Cells

CompoundSubstitution PatternIC50 (µM)Reference
Compound A 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline4.4[1]
Doxorubicin Standard Chemotherapy Drug0.36[1]

Table 2: Antimicrobial Activity of a Hypothetical this compound Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

Conclusion

The this compound scaffold is a promising platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in anticancer and antimicrobial research. The protocols and workflows provided in this guide offer a solid foundation for researchers to explore the vast chemical space of this compound derivatives and to unlock their full therapeutic potential. Further research focusing on the optimization of this scaffold and elucidation of its mechanisms of action is warranted to advance these promising compounds into clinical development.

References

Unlocking the Therapeutic Potential of 6-Methylquinoxaline and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a privileged heterocyclic system composed of a fused benzene and pyrazine ring, has emerged as a fertile ground for the discovery of novel therapeutic agents.[1] The inherent versatility of this structure allows for a diverse range of chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the biological activities of 6-methylquinoxaline and its analogs, offering detailed protocols and technical insights for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity of this compound Analogs

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell proliferation and survival.[1] Many of these compounds function as ATP-competitive inhibitors of protein kinases, crucial enzymes that are often dysregulated in cancer.[4]

Mechanism of Action: Targeting Kinase Signaling and Inducing Apoptosis

The anticancer effects of many quinoxaline derivatives are attributed to their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By binding to the ATP-binding pocket of these kinases, these compounds can block downstream signaling cascades that promote tumor growth and angiogenesis.[5] Furthermore, several quinoxaline analogs have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[2]

Featured Analog: A notable example is 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline , which has shown promising cytotoxic activity against the HCT-116 human colon carcinoma cell line.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
Analog A 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxalineHCT-116 (Colon)4.4
Doxorubicin (Standard Chemotherapy)HCT-116 (Colon)0.36
Table 1: In vitro anticancer activity of a this compound analog compared to a standard chemotherapeutic agent.[6]

The data indicates that while not as potent as doxorubicin in this specific assay, the this compound analog demonstrates significant cytotoxic potential, warranting further investigation and optimization. The presence of the methyl group at the 6-position, combined with other substitutions, plays a crucial role in the molecule's interaction with its biological target.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The protocol below provides a robust framework for evaluating the anticancer activity of this compound analogs.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound analog (and other test compounds)

  • Human cancer cell line (e.g., HCT-116, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of a positive control (a known cytotoxic agent like doxorubicin) and a vehicle control are critical for validating the assay. The results should demonstrate a dose-dependent decrease in cell viability for the active compounds.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT-116) Cell_Seeding 2. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Treatment 4. Treat Cells (48-72h incubation) Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent (2-4h incubation) Solubilization 6. Solubilize Formazan (with DMSO) MTT_Addition->Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50 Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade Quinoxaline This compound Analog Bax Bax (Pro-apoptotic) Quinoxaline->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 Caspase9_active Cleaved Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Caspase3_active Cleaved Caspase-3 Caspase3->Caspase3_active PARP PARP Caspase3_active->PARP PARP_cleaved Cleaved PARP PARP->PARP_cleaved Apoptosis Apoptosis PARP_cleaved->Apoptosis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland) Compound_Dilution 2. Prepare Serial Dilutions of Compound in Broth Inoculation 3. Inoculate Wells with Bacteria Compound_Dilution->Inoculation Incubation 4. Incubate Plate (18-24h at 37°C) Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Turbidity Incubation->Visual_Inspection Determine_MIC 6. Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->Determine_MIC

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 6-Methylquinoxaline (CAS No. 6344-72-5). Intended for researchers in organic synthesis, medicinal chemistry, and drug development, this document details optimized protocols for chromatographic, spectroscopic, and thermal analysis methods. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide serves as a practical resource for obtaining reliable and reproducible analytical data.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. The quinoxaline scaffold is a critical pharmacophore found in numerous compounds with diverse biological activities, making its derivatives, including this compound, significant targets in pharmaceutical research.[1] Accurate and thorough characterization is paramount to confirm the identity, purity, and stability of the synthesized molecule, ensuring the validity of subsequent biological or material science studies.

This guide outlines a multi-faceted analytical workflow, leveraging the strengths of orthogonal techniques to build a complete profile of the molecule.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 6344-72-5--INVALID-LINK--
Molecular Formula C₉H₈N₂--INVALID-LINK--
Molecular Weight 144.17 g/mol --INVALID-LINK--
Appearance Light yellow oil--INVALID-LINK--
Boiling Point 100-102 °C (at 10 mmHg)--INVALID-LINK--

Chromatographic Analysis for Purity and Identification

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix and the volatility of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds like this compound. Its high resolution and the structural information provided by mass spectrometry make it ideal for both purity assessment and unambiguous identification. The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern, or "fingerprint," for the molecule.

Protocol 1: GC-MS Analysis of this compound

1. Objective: To confirm the identity and assess the purity of this compound using GC-MS.

2. Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (e.g., Single Quadrupole).
  • Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium, 99.999% purity.
  • Vials: 2 mL amber glass vials with PTFE-lined caps.
  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

3. Standard Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound reference standard in the chosen solvent.
  • Prepare a working standard of ~10 µg/mL by diluting the stock solution.

4. Sample Preparation:

  • Dissolve the test sample in the solvent to achieve a final concentration of approximately 10 µg/mL.
  • Filter the sample through a 0.45 µm syringe filter if particulates are present.

5. GC-MS Method Parameters:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program Start at 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minSeparates early-eluting solvents from the analyte and cleans the column of late-eluting impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for stable ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-300)Allows for the identification of unknown impurities and confirmation of the analyte's mass spectrum.

6. Data Analysis & Expected Results:

  • Retention Time: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
  • Mass Spectrum: The background-subtracted mass spectrum of the analyte peak should be compared to a reference spectrum. Key expected ions for this compound are:
  • m/z 144: Molecular ion [M]⁺, confirming the molecular weight.[2]
  • m/z 90, 89: Characteristic fragment ions.[2]
  • Purity Assessment: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is a robust and versatile technique for purity analysis, especially for samples containing non-volatile impurities. A reverse-phase C18 column is the standard choice for aromatic compounds like this compound, offering excellent separation based on hydrophobicity.

Protocol 2: HPLC-UV Purity Analysis

1. Objective: To determine the purity of a this compound sample by HPLC with UV detection.

2. Instrumentation & Consumables:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Solvents: Acetonitrile and Water (HPLC or LC-MS grade).
  • Additive: Formic acid or Trifluoroacetic acid (TFA).

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Rationale: The acidic modifier improves peak shape and ensures the consistent ionization state of any acidic or basic impurities.

4. Standard & Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in Acetonitrile.
  • Prepare a working sample at ~50 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.
  • Filter all samples through a 0.45 µm syringe filter before injection.

5. HPLC Method Parameters:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity with the risk of peak distortion.
Detection Wavelength ~250 nm and ~345 nmBased on typical π-π* and n-π* transitions for quinoxalines.[3] A photodiode array (PDA) detector is recommended to capture the full UV spectrum.
Gradient Program 5% B to 95% B over 15 min, hold for 2 min, return to initial conditionsA gradient is essential to elute a wide range of potential impurities with varying polarities.

6. Data Analysis & Expected Results:

  • A single major peak corresponding to this compound should be observed.
  • Purity is calculated as the area percentage of the main peak. The peak purity can be further confirmed using a PDA detector by comparing spectra across the peak.

Spectroscopic Characterization

Spectroscopic techniques provide direct information about the chemical structure of this compound, acting as a necessary confirmation of the molecular identity established by mass spectrometry.

Overall Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis & Characterization cluster_2 Data Interpretation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Thermal TGA/DSC (Thermal Properties) Sample->Thermal GCMS GC-MS (Identity & Volatile Purity) Dissolution->GCMS HPLC HPLC-UV (Non-Volatile Purity) Dissolution->HPLC NMR NMR (¹H, ¹³C Structure) Dissolution->NMR FTIR FTIR (Functional Groups) Dissolution->FTIR Report Comprehensive Characterization Report GCMS->Report HPLC->Report NMR->Report FTIR->Report Thermal->Report

Caption: Comprehensive analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. While specific, verified spectra for this compound are not widely published, a predicted spectrum can be derived from its structure and data from analogous compounds.[4]

Protocol 3: NMR Structural Analysis

1. Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

2. Instrumentation & Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher).
  • 5 mm NMR tubes.
  • Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
  • Internal Standard: Tetramethylsilane (TMS).

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.
  • Ensure the sample is fully dissolved.

4. Data Acquisition:

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in assignments.

5. Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted δ (ppm)MultiplicityRationale
H2, H38.7 - 8.9Singlet/DoubletProtons on the pyrazine ring are highly deshielded.
Aromatic (H5, H7, H8)7.6 - 8.1MultipletsProtons on the benzene ring.
Methyl (CH₃)~2.5SingletAromatic methyl group protons.[3]

6. Predicted ¹³C NMR Data (in CDCl₃):

  • Aromatic Carbons: Signals are expected in the range of 125-145 ppm.
  • Pyrazine Carbons (C2, C3): These are typically further downfield, potentially >145 ppm.[4]
  • Quaternary Carbons: Will appear as low-intensity signals.
  • Methyl Carbon: Expected around 21-22 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, it can confirm the presence of the aromatic system and the methyl group.

Protocol 4: FTIR Functional Group Analysis

1. Objective: To identify the characteristic functional groups of this compound.

2. Instrumentation:

  • FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

3. Sample Preparation:

  • If using an ATR, place one drop of the oily sample directly onto the ATR crystal.
  • If using transmission, prepare a thin film between two KBr or NaCl plates.

4. Data Acquisition:

  • Scan the sample over the range of 4000-400 cm⁻¹.
  • Collect a background spectrum of the clean ATR crystal or empty cell first.

5. Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethyl (CH₃)
1620 - 1580C=N StretchPyrazine Ring
1550 - 1450C=C StretchAromatic Rings
1380 - 1370C-H BendMethyl (CH₃)
900 - 675C-H Bend (out-of-plane)Aromatic

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition profile, and melting characteristics of a material.[5]

Logical Flow for Thermal Analysis

Caption: Workflow for TGA and DSC thermal property evaluation.

Protocol 5: TGA/DSC Thermal Stability and Phase Transition Analysis

1. Objective: To evaluate the thermal stability and identify phase transitions of this compound.

2. Instrumentation:

  • A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
  • Sample pans (e.g., aluminum, platinum).
  • Inert gas supply (Nitrogen, 99.999%).

3. Sample Preparation:

  • Accurately weigh 3-5 mg of the sample into a tared sample pan.

4. TGA Method:

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.
  • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 600 °C.
  • Expected Result: For a pure, stable compound, the TGA thermogram should show a flat baseline with a sharp, single-step weight loss at the decomposition temperature. The absence of significant weight loss before decomposition indicates a non-hydrated, solvent-free sample.

5. DSC Method:

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.
  • Temperature Program: Heat from ambient to a temperature below decomposition (e.g., 150 °C) at 10 °C/min.
  • Expected Result: As this compound is often an oil, a distinct melting endotherm may not be observed.[1] A glass transition (a step change in the heat flow) might be visible. If the sample is a solid, a sharp endotherm indicates the melting point, and the narrowness of the peak is an indicator of high purity.

Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. The combination of GC-MS and HPLC provides a reliable assessment of purity and identity. NMR and FTIR spectroscopy offer definitive structural confirmation. Finally, thermal analysis provides critical data on the material's stability and physical properties. The protocols detailed herein provide a robust framework for researchers to generate high-quality, reliable data for this important class of compounds.

References

Application Notes and Protocols for High-Throughscreeningeening of Quinoxaline-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation stems from its remarkable ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] In the realm of oncology, numerous quinoxaline-based compounds have shown potent efficacy against a variety of cancer cell lines by targeting key signaling pathways often dysregulated in cancer.[1][6] These compounds can act as inhibitors of critical enzymes like protein kinases (e.g., c-Met, EGFR, VEGFR-2) and topoisomerase II, or as inducers of apoptosis, making them highly attractive candidates for novel therapeutic development.[1][7][8]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify compounds that modulate a specific biological target or pathway.[9][10] The application of HTS to quinoxaline-based libraries offers a powerful strategy for identifying novel hit compounds with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for quinoxaline compound libraries, with a focus on anticancer applications. We will delve into the intricacies of assay development, provide detailed experimental protocols, and discuss the critical steps of hit validation and data analysis.

The Strategic HTS Workflow for Quinoxaline Libraries

A successful HTS campaign for a quinoxaline library is a systematic process designed to efficiently identify and validate compounds with the desired biological activity.[11] The workflow is a funneling process, starting with a large number of compounds and progressively narrowing down to a few promising candidates for further optimization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Secondary Assays & SAR Assay_Dev Assay Development (Biochemical vs. Cell-Based) Assay_Opt Assay Optimization (Miniaturization, Z'-factor) Assay_Dev->Assay_Opt Robustness & Scalability Primary_Screen Primary HTS (Single Concentration) Assay_Opt->Primary_Screen Hit_Conf Hit Confirmation (Re-testing) Primary_Screen->Hit_Conf Dose_Resp Dose-Response Analysis (IC50/EC50 Determination) Hit_Conf->Dose_Resp Orthogonal_Assay Orthogonal Assays (Eliminate False Positives) Dose_Resp->Orthogonal_Assay Secondary_Assay Secondary Assays (Mechanism of Action) Orthogonal_Assay->Secondary_Assay SAR Structure-Activity Relationship (SAR) (Analog Screening) Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead Optimization

Caption: High-Throughput Screening (HTS) Workflow for Quinoxaline Libraries.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay. The choice between a biochemical and a cell-based assay is a critical first step and depends on the biological question being addressed.[12][13]

1.1. Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

  • Biochemical Assays: These cell-free assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10] They are often preferred for their simplicity, lower cost, and reduced potential for compound interference with cellular processes. For quinoxaline libraries targeting specific kinases, an in vitro kinase inhibition assay is a common choice.

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process, such as cell viability, proliferation, apoptosis, or the activation of a signaling pathway.[10] Cell-based assays provide more physiologically relevant data as they account for factors like cell permeability and metabolism. For screening quinoxaline libraries for anticancer properties, cell viability assays are a standard primary HTS approach.[11]

1.2. Assay Miniaturization and Optimization

To accommodate the large scale of HTS, assays are typically miniaturized into 96-, 384-, or 1536-well microplate formats. This reduces reagent consumption and cost.[9] The optimization process is crucial to ensure the assay is sensitive, reproducible, and has a large enough signal window to distinguish between active and inactive compounds.

A key statistical parameter for evaluating the quality of an HTS assay is the Z'-factor .[14] The Z'-factor is a measure of the statistical effect size and is calculated using the signals of positive and negative controls.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require further optimization.

  • Z' < 0: Not a suitable assay for HTS.

Part 2: Experimental Protocols

2.1. Protocol: Cell-Based Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][15]

Materials:

  • Quinoxaline compound library (dissolved in 100% DMSO)

  • Human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[8][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a master plate of the quinoxaline library compounds at the desired screening concentration (e.g., 10 µM) in complete medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells.

    • Include negative control wells (cells treated with vehicle, e.g., 0.5% DMSO in medium) and positive control wells (cells treated with a known cytotoxic agent, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

2.2. Protocol: Biochemical Kinase Inhibition Assay (Generic)

This protocol provides a general framework for a biochemical kinase inhibition assay using a fluorescence-based readout.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Quinoxaline compound library (dissolved in 100% DMSO)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • 384-well low-volume black plates

  • Automated liquid handler

  • Microplate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Dispensing:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the quinoxaline compounds from the library plates into the 384-well assay plates.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Dispense the enzyme/substrate mixture into the assay plates.

  • Initiation of Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to the assay plates to start the kinase reaction.

    • Incubate the plates at room temperature for a pre-determined time (e.g., 60 minutes).

  • Detection:

    • Add the detection reagent to the plates to stop the reaction and generate a signal.

    • Incubate as required by the detection reagent manufacturer.

  • Data Acquisition:

    • Read the fluorescence signal on a microplate reader.

Part 3: Data Analysis, Hit Confirmation, and Validation

Raw data from HTS needs to be processed and analyzed to identify "hits"—compounds that exhibit significant activity in the primary screen.[17]

3.1. Primary Data Analysis

  • Normalization: Raw data is typically normalized to the controls on each plate. For an inhibition assay, this is often expressed as percent inhibition:

    • % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

  • Hit Selection: A hit threshold is defined based on the assay's performance. A common approach is to select compounds that show activity greater than three standard deviations from the mean of the sample population.

3.2. Hit Confirmation and Validation

Hits from the primary screen are considered "putative" and require further validation to eliminate false positives.[18][19]

  • Hit Confirmation: Cherry-pick the initial hits and re-test them under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[14]

  • Orthogonal Assays: Employ a different assay methodology to confirm the activity of the hits.[13] For example, if the primary screen was a cell viability assay, an orthogonal assay could be a caspase activity assay to confirm apoptosis induction. This helps to rule out compounds that interfere with the primary assay format (e.g., autofluorescent compounds).[14]

Hit_Validation Primary_Hits Primary Hits Confirmation Hit Confirmation (Re-test in primary assay) Primary_Hits->Confirmation Dose_Response Dose-Response Curve (IC50/EC50 determination) Confirmation->Dose_Response Confirmed Actives Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Secondary_Assay Secondary/Functional Assay (e.g., Western blot, target engagement) Orthogonal_Assay->Secondary_Assay Eliminate False Positives Confirmed_Hits Validated Hits Secondary_Assay->Confirmed_Hits

Caption: The Hit Validation Funnel.

Part 4: Automation and Data Management

The scale of HTS necessitates the use of automation to ensure consistency, throughput, and data quality.[9][20] Modern HTS platforms integrate automated liquid handlers, plate readers, incubators, and robotic arms.[21][22] This end-to-end automation minimizes human error and variability.[23]

Data Presentation: Example IC50 Values for Quinoxaline Derivatives

The following table presents example data for quinoxaline derivatives evaluated against various cancer cell lines, illustrating the kind of quantitative data generated during hit validation.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[8]
Compound XVa HCT116 (Colon)4.4Not specified[8]
MCF-7 (Breast)5.3Not specified[8]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[1]
Compound 4m A549 (Lung)9.32Apoptosis Induction[24]

Troubleshooting Common HTS Issues

HTS campaigns can encounter various challenges that may compromise data quality.[23][25]

IssuePotential Cause(s)Troubleshooting Strategy
High Variability (Poor Z'-factor) Inconsistent dispensing, cell plating non-uniformity, reagent instability.Calibrate liquid handlers, optimize cell seeding protocols, ensure proper reagent mixing and storage.[25]
High Rate of False Positives Compound autofluorescence, light scattering, non-specific reactivity.Implement counter-screens and orthogonal assays.[14][23]
Edge Effects Temperature or humidity gradients across the microplate during incubation.Use plates with lids, ensure proper incubator humidity, and avoid using the outer wells for samples.
Assay Drift Changes in reagent activity or instrument performance over the course of a screen.Run control plates at regular intervals throughout the screen to monitor for drift.

Conclusion and Future Directions

High-throughput screening of quinoxaline-based compound libraries is a highly effective strategy for the discovery of novel therapeutic candidates. The inherent biological activity of the quinoxaline scaffold, combined with the power of HTS, provides a robust platform for identifying potent and selective modulators of various disease targets.[1][3] A well-designed HTS campaign, characterized by a carefully optimized assay, a systematic hit validation process, and the integration of automation, is crucial for success. The validated hits from such a screen serve as the starting point for lead optimization, where medicinal chemists can explore the structure-activity relationships to enhance potency, selectivity, and drug-like properties, ultimately paving the way for the development of next-generation therapeutics.[15]

References

Application Notes and Protocols: 6-Methylquinoxaline as a Versatile Ligand in Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 6-methylquinoxaline (6-Mequinox) as a versatile N-donor ligand in transition metal coordination chemistry. Quinoxaline derivatives are a cornerstone in the development of functional molecules, with applications spanning medicinal chemistry, catalysis, and materials science.[1][2] The introduction of a methyl group at the 6-position subtly modulates the electronic and steric properties of the quinoxaline scaffold, offering a unique platform for designing novel metal complexes. This document delves into the synthesis, characterization, and application of these complexes, providing researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven protocols. We will explore the coordination behavior of 6-Mequinox with various transition metals, detail its role in creating compounds with significant biological activity and catalytic potential, and provide step-by-step methodologies for the synthesis and analysis of a representative copper(II) complex.

Introduction to this compound as a Ligand

The Quinoxaline Scaffold: A Privileged Heterocycle

The quinoxaline ring system, consisting of a fused benzene and pyrazine ring, is a prominent structural motif in coordination chemistry.[2] The two nitrogen atoms in the pyrazine ring act as excellent coordination sites for a wide array of metal ions.[3] This has led to the development of countless metal complexes with diverse geometries and properties.[4] The aromatic, planar nature of the quinoxaline system facilitates π-stacking interactions and allows it to intercalate with biological macromolecules like DNA, a crucial feature for many of its therapeutic applications.[5][6]

Unique Properties of this compound

This compound (C₉H₈N₂) is a derivative that retains the core coordinating capabilities of quinoxaline while introducing specific modifications.[7]

  • Electronic Effects: The methyl group at the 6-position is a weak electron-donating group. This subtly increases the electron density on the quinoxaline ring system, which can influence the σ-donor strength of the nitrogen atoms and, consequently, the stability and electronic properties (e.g., redox potentials, MLCT energies) of the resulting metal complexes.

  • Steric Influence: While the methyl group is relatively small, its presence can influence the crystal packing of the final complex and may introduce a degree of steric hindrance that favors certain coordination geometries over others.[8][9]

  • Coordination Versatility: Like its parent, this compound can adopt several coordination modes. It most commonly acts as a monodentate ligand, coordinating through one of its pyrazine nitrogen atoms. However, it can also function as a bridging ligand, linking two metal centers, which is critical in the construction of coordination polymers and multinuclear complexes.[3]

Coordination_Modes cluster_0 Monodentate Coordination cluster_1 Bridging Coordination M1 Metal Center (M) L1 This compound M1->L1 N-coordination M2 Metal Center (M1) L2 This compound M2->L2 N1-coordination M3 Metal Center (M2) L2->M3 N4-coordination Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Dissolve 6-Mequinox & Cu(NO₃)₂ in Ethanol react Combine Solutions & Reflux for 1 hour start->react isolate Cool, Filter & Wash Product react->isolate dry Dry Under Vacuum isolate->dry product [Cu(6-Mequinox)₂(NO₃)₂] (Pure Solid) dry->product Transfer ftir FT-IR Spectroscopy (KBr Pellet) product->ftir uvvis UV-Vis Spectroscopy (Solution) product->uvvis xrd Single Crystal XRD (If crystals form) product->xrd final_data Structural & Spectroscopic Data ftir->final_data uvvis->final_data xrd->final_data

References

Protocol for the purification of 6-Methylquinoxaline by vacuum distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 6-Methylquinoxaline by Vacuum Distillation

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. This scaffold is of significant interest in medicinal chemistry, materials science, and the flavor industry.[1] As a quinoxaline derivative, it serves as a crucial building block in the synthesis of pharmacologically active molecules and can be used in the formulation of conductive materials for electrophotographic apparatus.[2] Given its applications, particularly in research and development for pharmaceuticals, achieving high purity is paramount.

Crude this compound, often obtained as a light yellow to brown oil from synthesis[2], may contain starting materials, by-products, or residual solvents. Its high atmospheric boiling point, reported to be between 244-248 °C, makes standard atmospheric distillation impractical as it can lead to thermal degradation.[3][4][5] Vacuum distillation is the method of choice for purifying such high-boiling point liquids, as it lowers the boiling point to a temperature where the compound can be safely distilled without decomposition.[6] This protocol provides a detailed, step-by-step methodology for the purification of this compound, ensuring a high degree of purity suitable for demanding applications.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for designing a safe and effective purification protocol.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂[4][7][8]
Molecular Weight 144.17 g/mol [7]
Appearance Light yellow to brown liquid[2]
Atmospheric Boiling Point 244-248 °C @ 760 mmHg[3][4][5]
Reported Vacuum BP 100-102 °C @ 10 mmHg; 86 °C @ 1 mmHg[2]
Vapor Pressure 0.024 mmHg @ 25 °C[3][4]
Solubility Soluble in alcohol; sparingly soluble in water[3][4]
Primary Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7][9][10]

Principle of Vacuum Distillation

The efficacy of vacuum distillation is rooted in the Clausius-Clapeyron relation, which describes the relationship between a liquid's vapor pressure and its temperature. By reducing the pressure of the system, the boiling point of the liquid—the temperature at which its vapor pressure equals the applied pressure—is significantly lowered. This allows for the distillation of compounds that would otherwise decompose, oxidize, or polymerize at their atmospheric boiling points. For this compound, this technique enables its separation from non-volatile impurities or compounds with significantly different boiling points under reduced pressure, yielding a product of high purity.

Materials and Equipment

Materials:

  • Crude this compound

  • High-vacuum grease

  • Boiling chips or magnetic stir bar

  • Dry ice and acetone (for cold trap)

  • Liquid nitrogen (optional, for high vacuum)

Equipment:

  • Two-neck round-bottom flask (distilling flask)

  • Heating mantle with a stirrer

  • Vigreux column (short path)

  • Distillation head with thermometer adapter

  • Calibrated thermometer (-10 to 200 °C range)

  • Liebig or Allihn condenser

  • Vacuum take-off adapter (e.g., Perkin triangle or cow-type receiver)

  • Multiple receiving flasks

  • Cold trap

  • Two-stage rotary vane vacuum pump or equivalent

  • Digital vacuum gauge (manometer)

  • Insulating glass wool or aluminum foil

  • Laboratory clamps and stand

Experimental Protocol

This protocol is designed for the purification of this compound on a laboratory scale. Adjustments may be necessary based on the scale and nature of impurities.

1. Apparatus Assembly:

  • Ensure all glassware is clean and thoroughly dried to prevent contamination and pressure fluctuations from volatile solvents.

  • Assemble the vacuum distillation apparatus as depicted in the diagram below. A short Vigreux column is recommended to enhance separation from closely boiling impurities without creating a significant pressure gradient.

  • Lightly grease all ground-glass joints with high-vacuum grease to ensure an airtight seal. Avoid using excess grease, which can contaminate the product.

  • Place a magnetic stir bar or a few fresh boiling chips in the distilling flask. Stirring is generally more effective for smooth boiling under vacuum.[6]

  • Charge the distilling flask with crude this compound, filling it to no more than half its volume.

  • Position the thermometer bulb so that its top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

  • Connect the vacuum take-off adapter to the vacuum pump via a cold trap. The cold trap, filled with a dry ice/acetone slurry, is critical to protect the vacuum pump from corrosive vapors.

2. Distillation Procedure:

  • Turn on the condenser's cooling water.

  • Begin mechanical stirring if using a stir bar.

  • Slowly and carefully apply the vacuum. The system pressure should gradually decrease. Monitor the digital vacuum gauge.

  • Once the desired vacuum level is reached and stable (e.g., ~10 mmHg), begin heating the distilling flask gently with the heating mantle.

  • Observe the crude material for initial outgassing of any low-boiling volatile impurities. These may be collected in the cold trap or a preliminary receiving flask.

3. Fraction Collection:

  • Increase the heating rate gradually until the liquid begins to boil and the reflux ring of condensate slowly rises up the Vigreux column.

  • The temperature on the thermometer will rise and then stabilize as the first fraction begins to distill. This forerun may contain residual solvents or more volatile impurities and should be collected separately.

  • As the temperature stabilizes at the expected boiling point for this compound at the applied pressure (e.g., 100-102 °C at 10 mmHg), switch to a clean receiving flask to collect the main product fraction.[2]

  • The pure product should appear as a colorless to light-yellow liquid.[2]

  • Maintain a steady distillation rate by carefully controlling the heat input. Insulating the distillation head and Vigreux column with glass wool can help maintain thermal equilibrium.

  • If the temperature begins to drop after the main fraction is collected, it indicates that most of the product has distilled. If it rises sharply, a higher-boiling impurity is beginning to distill. In either case, stop the distillation.

4. System Shutdown:

  • Turn off and lower the heating mantle.

  • Allow the system to cool under vacuum. Never introduce air into a hot system , as this can cause oxidation of the product and potentially shatter the glassware.

  • Once the distilling flask has cooled to near room temperature, slowly and carefully vent the system by opening the stopcock on the vacuum adapter or by turning off the pump and removing the tubing.

  • Turn off the condenser water and stirrer.

  • Weigh the collected fractions and analyze their purity (e.g., by GC-MS or NMR).

Visual Workflow: Vacuum Distillation Setup

Vacuum_Distillation_Setup cluster_distillation Distillation Assembly cluster_vacuum Vacuum System flask Distilling Flask (Crude this compound + Stir Bar) column Vigreux Column flask->column heating Heating Mantle + Magnetic Stirrer heating->flask   Heat head Distillation Head column->head thermometer Thermometer head->thermometer condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver trap Cold Trap (Dry Ice/Acetone) adapter->trap Vapors gauge Vacuum Gauge trap->gauge pump Vacuum Pump gauge->pump water_in Water In water_in->condenser Coolant

Caption: Diagram of a standard vacuum distillation apparatus.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[9][10]

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhalation of vapors.[11]

  • Vacuum Safety: Inspect all glassware for cracks or star-fractures before use, as they can implode under vacuum. It is good practice to use a blast shield.

  • Handling: this compound is classified as harmful if swallowed and an irritant to the skin and eyes.[7][9][10] Avoid direct contact. In case of exposure, rinse the affected area with plenty of water.[10]

  • Cold Trap: Handle dry ice and liquid nitrogen with cryogenic gloves to prevent thermal burns.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Pressure will not go low enough Leaks in the system (joints, tubing).Check all connections. Re-grease joints if necessary. Ensure tubing is not perished.
Violent Bumping Superheating of the liquid.Ensure the magnetic stirrer is functioning correctly or use fresh boiling chips. Degas the liquid at room temperature under vacuum before heating.[6]
Temperature fluctuates / does not stabilize Unstable vacuum; uneven heating.Check for vacuum leaks. Ensure the heating mantle provides even heating. Insulate the column and head.
Product darkens or decomposes in flask Distillation temperature is too high.Lower the distillation temperature by achieving a deeper vacuum (use a better pump or fix leaks). Reduce the heating mantle temperature to avoid localized overheating.[6]

Conclusion

The protocol detailed above provides a robust and reliable method for the purification of this compound by vacuum distillation. By carefully controlling the pressure and temperature, this technique effectively separates the target compound from non-volatile and other impurities, yielding a high-purity product suitable for sensitive downstream applications in research and development. Adherence to the safety guidelines is crucial for the successful and safe execution of this procedure.

References

Application Notes & Protocols: The Role of 6-Methylquinoxaline in Advanced Flavor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemists on the strategic use of 6-methylquinoxaline as a foundational precursor in the synthesis of complex flavoring agents. We will explore the core chemical principles, from Maillard-type reactions to targeted condensation syntheses, that leverage the unique organoleptic properties of the quinoxaline scaffold. Detailed, field-tested protocols, data interpretation, and safety considerations are provided to empower innovation in the food and fragrance industries.

Introduction: The Quinoxaline Scaffold in Flavor Chemistry

Quinoxaline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are pivotal in the development of roasted, nutty, and savory flavor profiles. These compounds are frequently generated during the thermal processing of food through the Maillard reaction, a complex cascade of chemical changes between amino acids and reducing sugars.[1][2] this compound, in particular, serves as a valuable synthon, or building block, for creating more intricate flavor molecules.

Its intrinsic flavor profile is characterized as "burnt" and "earthy," providing a foundational note that can be chemically elaborated upon to achieve a wide spectrum of desired sensory outcomes.[3][4] Naturally found in products like coffee, its presence signifies the formation of key aroma compounds.[5] Understanding the synthesis and chemical manipulation of this compound is therefore essential for flavor chemists aiming to replicate and innovate upon these desirable profiles.

Physicochemical and Organoleptic Properties of this compound

A thorough understanding of the starting material's properties is critical for its effective use in synthesis, including predicting its behavior in reaction mixtures and its final contribution to a flavor profile.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 6344-72-5FlavScents[4]
Molecular Formula C₉H₈N₂PubChem[6]
Molecular Weight 144.17 g/mol PubChem[6]
Boiling Point 244.00 to 248.00 °C @ 760.00 mm HgThe Good Scents Co.[3]
Flash Point 108.33 °C (227.00 °F)The Good Scents Co.[3]
Solubility Soluble in alcohol; Water (3053 mg/L @ 25°C est.)The Good Scents Co.[3][4]
Flavor Profile Burnt, earthyThe Good Scents Co.[3][4]

Core Synthetic Pathways & Mechanistic Insights

The synthesis of flavoring agents from this compound primarily involves two strategic approaches: its formation as a key product in complex reaction matrices (like the Maillard reaction) and its use as a starting material for further chemical modification.

Pathway I: The Maillard Reaction & Strecker Degradation

The Maillard reaction is not a single reaction but a network of pathways responsible for the non-enzymatic browning of food.[1] The formation of quinoxalines is a known outcome of this process. The key mechanistic steps involve the condensation of an α-dicarbonyl compound (formed from sugar degradation) with an o-phenylenediamine.

Maillard_Pathway cluster_reactants Initial Reactants cluster_intermediate Intermediate Stages cluster_products Final Products AminoAcid Amino Acid Amadori Amadori Product (Ketosamine) AminoAcid->Amadori reacts with ReducingSugar Reducing Sugar ReducingSugar->Amadori Dicarbonyl α-Dicarbonyls (e.g., Glyoxal) Amadori->Dicarbonyl dehydration/ fragmentation Melanoidins Melanoidins (Color) Amadori->Melanoidins polymerization StreckerAldehyde Strecker Aldehydes (Flavor Impact) Dicarbonyl->StreckerAldehyde Strecker Degradation (with Amino Acid) Quinoxaline Quinoxalines (Aroma) Dicarbonyl->Quinoxaline condensation StreckerAldehyde->Melanoidins Phenylenediamine o-Phenylenediamine (from Amino Acid Degradation) Phenylenediamine->Quinoxaline

Causality: The reaction is highly dependent on temperature and pH.[7] An alkaline environment accelerates the process by increasing the nucleophilicity of the amino groups.[1] The specific amino acids and sugars present dictate the types of dicarbonyls and aldehydes formed, ultimately influencing the final flavor profile and the specific quinoxaline derivatives generated.[8]

Pathway II: Directed Chemical Synthesis

A more controlled approach involves the direct synthesis of this compound and its subsequent modification. The most prevalent and efficient method is the condensation of an appropriate aromatic diamine with a 1,2-dicarbonyl compound.[9]

This protocol details the benchmark synthesis of this compound from 4-methylbenzene-1,2-diamine. This method provides a high yield of the target compound, which can then be purified and used in subsequent reactions.

Principle: This reaction is a classic condensation-cyclization. The two amine groups of the diamine react sequentially with the two carbonyl groups of glyoxal. The resulting dihydropyrazine intermediate rapidly undergoes oxidation (often spontaneously in the presence of air) to form the stable aromatic quinoxaline ring.

Synthesis_Workflow cluster_synthesis Step 1: Reaction Setup cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification & Analysis Reactants Dissolve 4-methylbenzene-1,2-diamine in Ethanol/Water Addition Add Glyoxal solution dropwise at 0-5°C Reactants->Addition Reflux Reflux mixture for 2-4 hours Addition->Reflux Cool Cool to Room Temp Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography (Silica, Hexane:EtOAc) Evaporate->Chromatography Characterize Characterize via ¹H NMR, ¹³C NMR, GC-MS Chromatography->Characterize

Materials & Reagents:

  • 4-Methylbenzene-1,2-diamine (CAS: 496-72-0)

  • Glyoxal (40% solution in water, CAS: 107-22-2)

  • Ethanol, 95%

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-methylbenzene-1,2-diamine in 100 mL of 50% aqueous ethanol.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add 1.1 equivalents of glyoxal solution dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 3 hours. Monitor reaction progress by TLC.

  • Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (e.g., 9:1 to 4:1) to afford pure this compound.

Self-Validation: The identity and purity of the product must be confirmed. ¹H NMR spectroscopy should show characteristic aromatic proton signals and a singlet for the methyl group around 2.2-2.5 ppm.[10] GC-MS analysis will confirm the molecular weight (144.17 g/mol ).

Pathway III: Functionalization for Novel Flavor Profiles

The true power of this compound as a precursor lies in its functionalization. The methyl group can be oxidized to an aldehyde, which is a versatile handle for creating new molecules, such as Schiff bases, with unique sensory properties.

This two-step protocol first demonstrates the oxidation of this compound and then its condensation with an amine to form a flavor-active imine.

Step A: Synthesis of Quinoxaline-6-carbaldehyde This step often utilizes an oxidizing agent like selenium dioxide (SeO₂) or involves a multi-step bromination-oxidation sequence.[11]

Materials & Reagents:

  • This compound (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO, as radical initiator)

  • Carbon Tetrachloride (CCl₄, or a safer alternative like acetonitrile)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃)

Procedure (Illustrative Bromination-Oxidation Route):

  • Reflux a solution of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of BPO in CCl₄ until TLC indicates consumption of the starting material. This forms 6-(bromomethyl)quinoxaline.[11]

  • After cooling and filtering the succinimide, the solvent is evaporated.

  • The crude brominated product is then dissolved in a mixture of DMSO and water containing NaHCO₃ and heated (Kornblum oxidation).[11]

  • Upon completion, the reaction is cooled, diluted with water, and extracted with a suitable organic solvent.

  • Purification via column chromatography yields quinoxaline-6-carbaldehyde.[11]

Step B: Synthesis of a Schiff Base Flavoring Agent Principle: The aldehyde group of quinoxaline-6-carbaldehyde readily condenses with primary amines to form a Schiff base (an imine). This reaction introduces new structural motifs and can significantly alter the flavor profile, often adding floral, fruity, or green notes depending on the amine used.

Materials & Reagents:

  • Quinoxaline-6-carbaldehyde (from Step A)

  • A primary amine (e.g., phenethylamine for floral notes)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve quinoxaline-6-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.05 eq) and a single drop of glacial acetic acid.

  • Stir the mixture at room temperature for 4-6 hours or gently reflux for 1 hour. The formation of the product can often be observed by a color change or precipitation.

  • Cool the mixture. If a precipitate has formed, collect it by filtration.

  • If no precipitate forms, reduce the solvent volume and cool in an ice bath to induce crystallization.

  • Wash the crystals with cold ethanol and dry.

  • Characterize the final Schiff base product by IR (imine C=N stretch ~1650 cm⁻¹), ¹H NMR (imine proton ~8.5-9.0 ppm), and MS.[12]

Safety & Regulatory Considerations

Handling Precautions:

  • Always work in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quinoxaline derivatives should be handled with care, as their toxicological profiles may not be fully established.[13] Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Regulatory Status: The use of any new substance as a flavoring agent is subject to strict regulatory approval. In the United States, this is overseen by the FDA. Substances may be approved as food additives or be determined to be "Generally Recognized as Safe" (GRAS).[14] The GRAS status is often evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. 5- and this compound (as a mixture) is listed under FEMA number 798.[5][15] Any new derivative synthesized from this compound would require its own independent safety assessment and regulatory review before it could be used in food products. Researchers can consult the FDA's GRAS Notice Inventory for information on specific substances.[16][17]

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern flavor chemist. Its inherent "burnt earthy" character provides a robust starting point for creating complex and desirable flavor profiles. Through an understanding of both its formation in Maillard-type reactions and its directed chemical functionalization, researchers can develop novel, high-impact flavoring agents. The protocols and mechanistic insights provided in this guide serve as a foundation for safe and effective synthesis, enabling the development of the next generation of roasted, savory, and nutty flavors for the global food industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance to enhance yield, purity, and overall success in your synthetic endeavors. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting solutions and frequently asked questions in a user-friendly format. Our goal is to empower you with the expertise to anticipate and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between 4-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, most commonly glyoxal (in the form of its aqueous solution, e.g., oxalaldehyde).[1] This reaction is a specific example of the classical quinoxaline synthesis first reported by Hinsberg. Modern protocols have optimized this reaction to achieve high yields, often around 85%.[1]

Q2: How does the methyl group at the 6-position influence the reaction?

A2: The methyl group on the benzene ring of the 4-methyl-1,2-phenylenediamine is an electron-donating group. This increases the nucleophilicity of the amino groups, which can lead to a faster reaction rate compared to the synthesis of unsubstituted quinoxaline. However, it does not significantly alter the fundamental mechanism of the reaction.

Q3: What are the most common side products I might encounter?

A3: Common side products in quinoxaline synthesis include:

  • Benzimidazoles: These can form through rearrangement, particularly under harsh acidic conditions or at high temperatures.[2]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can result in colored impurities.[2]

  • Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate mono-imine intermediates.[2]

  • Polymeric Materials: Uncontrolled reactions, especially at high concentrations or temperatures, can lead to the formation of undesirable polymeric tars.

Q4: What are the best practices for purifying this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography.[3]

  • Recrystallization: Ethanol is a commonly used and effective solvent for recrystallizing quinoxalines.[3] The principle is to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly, promoting the formation of pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[3] A common eluent system is a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Formation of side products.1. Increase reaction time or consider a more efficient catalyst. 2. Optimize temperature; for exothermic reactions, use an ice bath for controlled reagent addition.[4] 3. Ensure the purity of 4-methyl-1,2-phenylenediamine and the glyoxal solution. 4. Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions.[2]
Dark-colored Product/Reaction Mixture 1. Oxidation of the 4-methyl-1,2-phenylenediamine starting material. 2. Overheating, leading to decomposition or polymerization.1. Use high-purity, freshly sourced diamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain strict temperature control throughout the reaction.[4]
Difficulty in Product Isolation/Crystallization 1. Presence of oily impurities. 2. Incorrect solvent for recrystallization.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Perform small-scale solvent screening to identify the optimal recrystallization solvent. Ethanol is a good starting point.[3]
Formation of an Insoluble Precipitate (Not the Product) 1. Polymerization of reactants or intermediates. 2. Use of an inappropriate solvent.1. Ensure proper stirring and temperature control to prevent localized high concentrations and overheating.[4] 2. Select a solvent that keeps all reactants and intermediates in solution throughout the reaction.[5][6][7][8][9]

High-Yield Experimental Protocol for this compound

This protocol is based on established, high-yield methods for quinoxaline synthesis.[1]

Materials and Reagents:

  • 4-methyl-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine in a minimal amount of ethanol.

  • Reagent Addition: While stirring, slowly add the 40% aqueous glyoxal solution dropwise to the solution of the diamine. The reaction is often exothermic, so controlled addition is crucial to prevent overheating.[4] An ice bath can be used to maintain the temperature during addition.

  • Reaction: After the addition is complete, remove the ice bath (if used) and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with water. Neutralize any excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.[3]

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism:

The synthesis of this compound proceeds through a condensation reaction followed by cyclization and dehydration.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Diimine_Intermediate Diimine Intermediate 4-methyl-1,2-phenylenediamine->Diimine_Intermediate Condensation Glyoxal Glyoxal Glyoxal->Diimine_Intermediate Cyclized_Intermediate Cyclized Intermediate Diimine_Intermediate->Cyclized_Intermediate Cyclization This compound This compound Cyclized_Intermediate->this compound Dehydration (-2H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow:

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_workflow Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Low_Yield->Impure_Product No Check_Reaction_Time Increase Reaction Time Low_Yield->Check_Reaction_Time Yes Column_Chromatography Purify via Column Chromatography Impure_Product->Column_Chromatography Yes Success Success Impure_Product->Success No Optimize_Temp Optimize Temperature Check_Reaction_Time->Optimize_Temp Check_Purity Verify Starting Material Purity Optimize_Temp->Check_Purity Check_Purity->Success Recrystallize Recrystallize with Optimal Solvent Column_Chromatography->Recrystallize Recrystallize->Success

Caption: A workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Purification of 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Methylquinoxaline. The purification of this compound can present several challenges, from the removal of isomeric impurities to the selection of appropriate purification techniques. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address common issues encountered during the purification process. Our aim is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.

I. Common Purification Challenges at a Glance

The purification of this compound is often complicated by the presence of structurally similar impurities that are co-produced during its synthesis. The most common synthetic route, the condensation of 4-methyl-1,2-phenylenediamine with glyoxal, can lead to a variety of byproducts. Understanding these potential impurities is the first step in developing an effective purification strategy.

Key Impurities and Purification Hurdles:

  • Positional Isomers: The most significant challenge is the removal of positional isomers, primarily 7-Methylquinoxaline, which can form if the cyclization reaction is not completely regioselective. 5-Methylquinoxaline may also be present if the starting materials are not pure. These isomers often have very similar physical properties, making their separation difficult.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-methyl-1,2-phenylenediamine and glyoxal in the crude product.

  • Side-Reaction Products: Other potential impurities include benzimidazoles, which can form through rearrangement, and over-oxidation products of the diamine starting material, which can introduce color to the product.[1]

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures during distillation can potentially lead to degradation of methylquinoxalines.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a mixture of this compound and 7-Methylquinoxaline. How can I separate them?

A1: Separating positional isomers of methylquinoxaline is a significant challenge due to their similar polarities and boiling points. Here are several strategies, ranging from chromatographic to crystallization-based methods:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.

    • Expertise & Experience: Reverse-phase HPLC using a C18 column is a good starting point. The separation is based on subtle differences in hydrophobicity between the isomers. Phenyl-based columns can also offer alternative selectivity for aromatic compounds and may provide better resolution for positional isomers.[2][3]

    • Protocol:

      • Column Selection: Start with a high-quality preparative C18 or Phenyl HPLC column.

      • Mobile Phase Optimization: Begin with a mobile phase of acetonitrile and water.[1] A shallow gradient or isocratic elution will likely be necessary to achieve separation. The addition of a small amount of formic acid can improve peak shape.

      • Method Development: Start with a mobile phase composition of 50:50 acetonitrile:water and gradually decrease the polarity to optimize the separation. Monitor the elution profile using a UV detector.

      • Scale-Up: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative column to isolate larger quantities of the pure isomers.

  • Fractional Crystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent.[4]

    • Trustworthiness: This method relies on carefully controlled cooling rates and solvent selection to selectively crystallize one isomer while the other remains in solution. It may require multiple recrystallization steps to achieve high purity.

    • Protocol:

      • Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, and hexane mixtures) to find one where the isomeric mixture has moderate solubility at the boiling point and lower solubility at room temperature or below.

      • Procedure: Dissolve the isomeric mixture in a minimal amount of the hot solvent to create a saturated solution. Allow the solution to cool very slowly. The less soluble isomer should crystallize out first.

      • Analysis: Collect the crystals and analyze the mother liquor by HPLC or GC-MS to assess the degree of separation. Repeat the process as needed.

Q2: My this compound is a yellow or brown oil/solid. How can I decolorize it?

A2: The color is likely due to oxidation byproducts or other colored impurities from the synthesis. Here are two common decolorization techniques:

  • Activated Charcoal Treatment: This is a standard method for removing colored impurities.

    • Protocol:

      • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol).

      • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.

      • Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

  • Column Chromatography: Silica gel chromatography can also effectively remove colored, polar impurities.

    • Protocol:

      • Dry load the crude product onto silica gel.

      • Elute the column with a non-polar solvent system (e.g., hexane/ethyl acetate). The less polar this compound will elute first, leaving the more polar colored impurities adsorbed to the silica gel.

Q3: I'm having trouble getting my this compound to crystallize from solution. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the use of an inappropriate solvent, the solution not being saturated, or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

      • Seeding: Add a single, pure crystal of this compound to the solution to initiate crystallization.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Solvent System Modification: If a single solvent is not working, try a two-solvent system.[5] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[6]

III. Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the chosen solvent system (e.g., 9:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities and for obtaining a highly crystalline final product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of hot solvent. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling. Ethanol is often a good starting point for quinoxaline derivatives.[7][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

IV. Purity Assessment

Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and identifying volatile impurities. It can also be used to differentiate between methylquinoxaline isomers based on their retention times and fragmentation patterns.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantitative purity analysis and for resolving isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is essential for confirming the structure of this compound and for detecting impurities.[11] The chemical shifts and coupling patterns of the aromatic protons can be used to distinguish between the 6-methyl, 7-methyl, and 5-methyl isomers. Quantitative NMR (qNMR) can also be used for accurate purity determination.[12][13]

V. Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolaritySuitability for this compound
Ethanol78.4PolarGood starting point, often effective for quinoxaline derivatives.
Methanol64.7PolarSimilar to ethanol, but lower boiling point may be advantageous.
Ethyl Acetate77.1MediumCan be effective, often used in combination with a non-polar solvent.
Hexane68.7Non-polarLikely too non-polar to dissolve this compound on its own, but useful as an anti-solvent with a more polar solvent.
Toluene110.6Non-polarMay be suitable if the product is less polar.
Water100Very PolarGenerally not suitable for dissolving this compound.

VI. Visual Workflow for Purification

Purification_Workflow cluster_start Crude this compound cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Final Purity Check cluster_end Final Product Start Crude Product Analysis Purity Assessment (TLC, GC-MS, NMR) Start->Analysis Chromatography Column Chromatography Analysis->Chromatography Significant Impurities Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Prep_HPLC Preparative HPLC (for isomers) Analysis->Prep_HPLC Isomeric Mixture Final_Analysis Purity Confirmation (GC-MS, HPLC, NMR) Chromatography->Final_Analysis Recrystallization->Final_Analysis Prep_HPLC->Final_Analysis Final_Analysis->Recrystallization Purity <99% End Pure this compound Final_Analysis->End Purity >99%

Caption: A decision workflow for the purification of this compound.

VII. References

  • Benchchem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Methylquinoxaline on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoxalinone Derivatives. Retrieved from --INVALID-LINK--

  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(39), 8676-8683. --INVALID-LINK--

  • Gordillo, A., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Molecules, 27(19), 6296. --INVALID-LINK--

  • Zayed, M. F., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Chemistry, 5(4), 166. --INVALID-LINK--

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia. --INVALID-LINK--

  • Villabrille, P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(12), 23477-23492. --INVALID-LINK--

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 2-Methyl-quinoxaline-1,4-dioxide. Retrieved from --INVALID-LINK--

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Journal of Chemistry, 2022, 1-14. --INVALID-LINK--

  • Wan, J.-P., & Wei, L. (2015). Quinoxaline synthesis by domino reactions. RSC Advances, 5(10), 7163-7177. --INVALID-LINK--

  • Wikipedia. (n.d.). Fractional crystallization. Retrieved from --INVALID-LINK--

  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4843. --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1148-1168. --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL−1. Retrieved from --INVALID-LINK--

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. --INVALID-LINK--

  • Quora. (n.d.). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from --INVALID-LINK--

  • van der Heijden, A., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Drug Testing and Analysis, 11(7), 968-977. --INVALID-LINK--

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from --INVALID-LINK--

  • Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3522-3527. --INVALID-LINK--

  • Pataj, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3185. --INVALID-LINK--

  • De Vleeschouwer, M., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2993. --INVALID-LINK--

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from --INVALID-LINK--

  • Chromatography Forum. (2009). separation of two isomers. Retrieved from --INVALID-LINK--

  • Park, M., et al. (2013). Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 83, 163-168. --INVALID-LINK--

  • Csernits, E., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Toxics, 13(1), 1. --INVALID-LINK--

  • ResearchGate. (n.d.). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... Retrieved from --INVALID-LINK--

  • Quora. (n.d.). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Methylquinoxaline. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). NMR Characterization of Lignans. Retrieved from --INVALID-LINK--

References

Troubleshooting guide for the analysis of 6-Methylquinoxaline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Scientists

As a Senior Application Scientist, I've seen how even the most robust HPLC methods can encounter issues. The analysis of heterocyclic compounds like 6-Methylquinoxaline presents unique challenges due to its chemical properties. This guide is structured to help you diagnose and resolve common problems in a logical, cause-and-effect manner, moving from chromatographic symptoms back to instrumental or chemical origins.

Section 1: Foundational Knowledge - Understanding this compound

Before troubleshooting, it's critical to understand the analyte. This compound is a weakly basic compound. Its behavior on a reversed-phase column is highly dependent on its ionization state, which is controlled by the mobile phase pH.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C₉H₈N₂[1]Influences molecular weight and potential interactions.
Molecular Weight 144.17 g/mol [1]Basic information for calculations.
logP (o/w) ~1.7 - 1.87[1][2]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Boiling Point ~244-248 °C[2]High boiling point, non-volatile under typical HPLC conditions.
Solubility Soluble in alcohol; sparingly soluble in water (~3053 mg/L at 25°C est.)[2]Sample diluent should be matched to the mobile phase to prevent precipitation upon injection.
UV Absorbance Quinoxaline derivatives typically absorb strongly in the UV range.A UV detector is appropriate; wavelength optimization is recommended. A starting point could be around 254 nm or a wavelength maximum determined by a diode array detector.

Section 2: Peak Shape Problems - The Telltale Signs

Peak shape is the first and most obvious indicator of a healthy separation. Problems here often point to chemical interactions between the analyte, stationary phase, and mobile phase.

Q1: Why is my this compound peak tailing severely?

Peak tailing, where the back half of the peak is elongated, is the most common issue for basic compounds like this compound.[3][4][5]

Primary Cause: Secondary polar interactions between the basic nitrogen atoms on the quinoxaline ring and acidic residual silanol groups (-Si-OH) on the silica-based column packing material.[3][6] At a mid-range pH, a portion of the silanol groups are ionized to -Si-O⁻, which strongly interacts with the protonated, positively charged this compound, delaying its elution in a non-uniform way and causing the peak to tail.[3][4]

Troubleshooting Workflow:

start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid ph_check->adjust_ph No column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes adjust_ph->ph_check change_column Action: Switch to a base-deactivated column (e.g., with polar-embedded phase or charged surface) column_check->change_column No additive_check Is the tailing still present? column_check->additive_check Yes change_column->additive_check add_additive Action: Add a competitive base like Triethylamine (TEA) at a low concentration (10-25 mM) additive_check->add_additive Yes overload_check Action: Inject a 10-fold dilution of your sample additive_check->overload_check No add_additive->overload_check result Peak Shape Improved overload_check->result

Caption: Troubleshooting logic for peak tailing of basic compounds.

Solutions, Explained:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[5] By lowering the mobile phase pH to between 2.5 and 3.0 using an acidifier like formic acid or phosphoric acid, the vast majority of silanol groups will be protonated (-Si-OH) and neutral, minimizing the strong ionic secondary interactions.[5][6]

  • Use a High-Purity, Base-Deactivated Column: Modern "Type B" silica columns have significantly fewer metal impurities and accessible silanol groups compared to older "Type A" columns.[3][5] Furthermore, many columns are "end-capped," a process that chemically converts most residual silanols into less polar groups.[6] Columns with polar-embedded phases or charged surfaces are specifically designed to improve the peak shape of basic compounds.[7]

  • Check for Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.[8] Prepare a sample that is 10 times more dilute and inject it. If the peak shape improves significantly, you were overloading the column.

Q2: My this compound peak is fronting. What does that mean?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a different set of problems.[5]

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: This is a primary cause. If your sample is dissolved in a solvent much stronger (more organic) than your mobile phase, the portion of the sample at the leading edge of the injection band effectively travels in a stronger mobile phase than the tailing edge, causing it to move faster and front.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

  • Column Overloading (Volume): Injecting too large a volume of sample can also cause fronting, even if the concentration is not excessive.[8]

    • Solution: Reduce the injection volume. For analytical columns (e.g., 4.6 mm ID), try to keep injection volumes below 20 µL if possible, especially if the sample solvent is stronger than the mobile phase.

  • Column Collapse/Degradation: While less common, physical degradation of the column bed can create a void at the inlet, leading to distorted peaks. This is often accompanied by a sudden drop in backpressure.[10]

    • Solution: Replace the column. To prevent this, always operate within the column's recommended pH (typically 2-8 for silica) and pressure limits.[3]

Section 3: Retention Time Instability

Consistent retention times are the foundation of reliable compound identification and quantification. Drifting or shifting retention times can compromise your entire analysis.

Q3: The retention time for this compound is gradually decreasing/increasing over a sequence of runs. Why?

Gradual drift is typically caused by a slow change in the system's chemical or physical state.[11][12]

Troubleshooting Flowchart:

start Retention Time Drift Observed equilibration Is the column fully equilibrated? (Especially with new mobile phase) start->equilibration equilibrate_longer Action: Equilibrate with 20-30 column volumes of new mobile phase. equilibration->equilibrate_longer No temp_control Is the column temperature stable? (Using a column oven) equilibration->temp_control Yes equilibrate_longer->start use_oven Action: Use a thermostatted column compartment set to a stable temperature (e.g., 30-40°C). temp_control->use_oven No mobile_phase_prep Is the mobile phase pre-mixed or mixed online? temp_control->mobile_phase_prep Yes use_oven->start check_pump Online Mixing: Check pump proportioning valves for accuracy and leaks. mobile_phase_prep->check_pump Online check_evaporation Pre-mixed: Check for selective evaporation of the more volatile solvent (e.g., Acetonitrile). mobile_phase_prep->check_evaporation Pre-mixed column_contamination Action: Implement a column wash protocol. check_pump->column_contamination check_evaporation->column_contamination

Caption: Diagnostic workflow for gradual retention time drift.

Key Considerations:

  • Column Equilibration: Insufficient equilibration is a common culprit.[13] When you change the mobile phase composition, the column's stationary phase needs time to fully equilibrate. This can take 10-20 column volumes for simple reversed-phase methods, but longer if additives like ion-pairing reagents are used.[14][15]

  • Temperature Fluctuation: Column temperature significantly affects retention time.[12][16] A change of just 1°C can alter retention times by 1-2%. Lab ambient temperature is often not stable enough for precise work.

    • Solution: Always use a thermostatted column compartment.[13][17]

  • Mobile Phase Composition Change: In reversed-phase, a small increase in the organic solvent percentage will cause retention times to decrease.[15] This can happen due to incorrect preparation, pump proportioning errors, or selective evaporation of the more volatile component from the mobile phase reservoir.[11]

    • Solution: Prepare fresh mobile phase daily. Keep reservoirs covered. If using a gradient pump, verify its performance by running a step-gradient test.

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column, slowly changing the nature of the stationary phase and causing retention drift.[18]

    • Solution: Use a guard column and implement a robust column flushing procedure between sequences.[13]

Q4: My retention times are suddenly and erratically shifting. What should I check first?

Sudden, random shifts usually point to a mechanical or hardware issue, often involving the pump or a leak.

Top Suspects:

  • System Leaks: A leak, even a small one, will cause a drop in pressure and a change in the flow rate, directly impacting retention times.[11]

    • Action: Systematically check all fittings from the pump to the detector for any signs of moisture. Pay close attention to the pump seals, injector port, and column connections.

  • Air Bubbles in the Pump: Air bubbles in the pump head will cause it to deliver an inconsistent flow rate, leading to fluctuating pressure and erratic retention times.[12][13]

    • Action: Ensure your mobile phase is properly degassed.[19][20] Purge the pump thoroughly according to the manufacturer's instructions to remove any trapped air.[21]

  • Faulty Check Valves: Pump check valves ensure one-way flow. If they are dirty or faulty, the pump's flow delivery will be inconsistent, causing pressure fluctuations and retention time instability.[17]

    • Action: Clean the check valves by sonicating them in isopropanol or replace them if necessary.[22]

Section 4: Baseline and Sensitivity Issues

A clean, stable baseline is essential for accurate integration and low detection limits.

Q5: My baseline is very noisy. How can I fix it?

A noisy baseline can obscure small peaks and make quantification unreliable.[19]

Possible CauseExplanation & Solution
Air in the System Air bubbles passing through the detector cell cause significant noise. Solution: Degas the mobile phase thoroughly and purge the system.[14][20] An inline degasser is highly recommended.
Contaminated Mobile Phase Impurities in solvents or reagents can create a noisy baseline, especially in gradient analysis. Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter.[14][23]
Pump Issues Incomplete mobile phase mixing or faulty pump check valves can cause rhythmic pulsations in the baseline.[13][19] Solution: If using online mixing, ensure the mixer is working correctly. Clean or replace check valves.
Detector Lamp Failing An aging UV detector lamp will have lower energy output, leading to increased noise. Solution: Check the lamp energy. Most systems have a diagnostic test for this. Replace the lamp if its energy is low.[13]
Q6: I'm injecting my sample, but I don't see a peak for this compound.

This can be frustrating, but a systematic check will usually reveal the cause.

  • Check the Flow Path: Is there flow? If the pump is running but there is no flow (or very low pressure), there is a major blockage or leak.[21] Start by disconnecting the column and checking for flow. Systematically work your way through the system to find the obstruction.[10]

  • Check the Injector: The injector could be blocked or the sample loop not filling correctly.

    • Action: Ensure your sample vial has enough volume and is free of air bubbles.[21] Check for blockage in the needle or sample loop.

  • Check the Detector Settings: Is the lamp on? Are you monitoring at an appropriate wavelength for this compound?

    • Action: Confirm the detector lamp is on.[21] If you have a PDA/DAD detector, check the entire spectrum to ensure you are monitoring at a wavelength where the compound absorbs. If not, try a common wavelength like 254 nm.

  • Check the Sample: Could the sample have degraded? Is it the correct sample?

    • Action: Prepare a fresh standard of this compound from a reliable source to confirm the system is working. Quinoxaline derivatives can be susceptible to degradation under certain acidic or high-temperature conditions.[24]

Section 5: Ghost Peaks and Carryover

Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs, complicating analysis.[25][26]

Q7: I see a peak in my blank injection that has a similar retention time to my analyte. What is it?

This is a classic "ghost peak" scenario. The key is to determine its source through a process of elimination.[27]

Systematic Investigation of Ghost Peaks:

  • Run a "No Injection" Blank: Run your gradient method without making an injection. If the peak is still present, the source is within the HPLC system itself, most likely contamination in the mobile phase (especially the aqueous component) or leaching from tubing.[27]

  • Inject Mobile Phase: Fill a clean vial with your mobile phase and inject it. If the ghost peak appears now, but wasn't in the "no injection" blank, the contamination is likely coming from the vial, cap, or the autosampler's injection path.[28]

  • Identify Carryover: If the ghost peak only appears in a blank run immediately following a high-concentration standard, it is sample carryover.[25] This means residual sample from the previous injection is being introduced into the current run.

    • Solution for Carryover: Improve the needle wash/rinse method in your autosampler. Use a stronger wash solvent (one that readily dissolves this compound but is also miscible with the mobile phase) or increase the number of wash cycles.

Protocols

Protocol 1: General Purpose Column Flush for Reversed-Phase Columns

This procedure is designed to remove both polar and non-polar contaminants.

  • Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with 20 column volumes of your mobile phase without buffer (e.g., Acetonitrile/Water).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of Isopropanol (to remove strongly hydrophobic contaminants).

  • Flush again with 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with the initial mobile phase for at least 20 column volumes before the next run.[3][21]

References

Technical Support Center: Navigating the Stability of 6-Methylquinoxaline and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylquinoxaline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage the stability of these important heterocyclic compounds in solution, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Quinoxaline Core

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. The introduction of a methyl group at the 6-position, as in this compound, can influence the electronic properties and, consequently, the stability of the molecule. While generally stable, these compounds can be susceptible to degradation under common experimental conditions. This guide will walk you through the causality behind these stability issues and provide robust protocols to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound and its derivatives.

Q1: My solution of this compound has developed a yellow or brownish tint. What could be the cause?

A1: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation. The quinoxaline ring system can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light.[1] This can lead to the formation of N-oxides and hydroxylated derivatives, which are often colored.

Q2: I'm observing a gradual loss of my compound's activity in my biological assays. Could this be a stability issue?

A2: Yes, a loss of potency or inconsistent assay results are classic signs of compound degradation. The stability of quinoxaline derivatives can be influenced by several factors in your assay buffer, including pH, temperature, and exposure to light during incubation.[1] It is crucial to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage and assay conditions.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3:

  • Solid Form: this compound should be stored as a solid in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[2]

  • In Solution: It is highly recommended to prepare stock solutions fresh. If storage is necessary, store solutions in a tightly sealed container, protected from light (e.g., in amber vials), at low temperatures (-20°C or -80°C). For aqueous solutions, using a buffered solution at a neutral or slightly acidic pH can enhance stability. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]

Q4: In which common laboratory solvents is this compound soluble?

A4: Based on its chemical structure and available data, this compound exhibits the following solubility profile:

  • Good Solubility: Alcohol (e.g., methanol, ethanol).[4]

  • Moderate to Good Solubility: Aprotic polar solvents like DMSO and DMF are likely to be effective, as is common for many heterocyclic compounds.[5]

  • Sparingly Soluble: Water (estimated at 1456 mg/L at 25 °C).[4]

  • Low Solubility: Non-polar solvents such as hexane and heptane are expected to be poor solvents.[5]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of quinoxaline derivatives is often pH-dependent. Both strongly acidic and strongly basic conditions can promote hydrolysis and other degradation pathways. For some quinoxaline derivatives, degradation is accelerated in alkaline solutions.[6] It is generally advisable to maintain aqueous solutions at a neutral or slightly acidic pH for optimal stability, unless your experimental protocol necessitates other conditions. A pH stability profile should be determined for your specific derivative and application.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common stability-related issues encountered during experiments.

Symptom Potential Cause Troubleshooting Steps & Rationale
Unexpected Precipitation in Solution 1. Poor Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent or upon dilution into an aqueous buffer. 2. Degradation: The precipitate may be a less soluble degradation product.1. Verify Solubility: Determine the solubility of your compound in the specific solvent system. Consider using a co-solvent or a different solvent system. Gentle heating may aid dissolution, but be cautious of thermal degradation. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.
Appearance of New Peaks in HPLC/LC-MS Chemical Degradation: The compound is degrading under the experimental or storage conditions.Conduct a Forced Degradation Study: This will help identify potential degradation products and the conditions that cause them (see Protocol 1).[2] This information is crucial for developing a stability-indicating analytical method.
Inconsistent Chromatographic Peak Areas 1. Instability in Autosampler: The compound may be degrading in the autosampler vial over the course of a long analytical run. 2. Inconsistent Sample Preparation: Variations in the time between sample preparation and analysis can lead to differing levels of degradation.1. Control Autosampler Temperature: If available, cool the autosampler to minimize degradation. 2. Standardize Procedures: Prepare samples immediately before analysis and ensure a consistent timeframe for all samples in a batch.
Color Change of Solution Oxidation or Photodegradation: Exposure to air and/or light is causing the formation of colored byproducts.Protect from Light and Oxygen: Store solutions in amber vials or wrap containers in aluminum foil.[3] For highly sensitive compounds, degas solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon).

Part 3: Experimental Protocols

These detailed protocols provide a framework for assessing the stability of this compound and its derivatives.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[7]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Follow the same sampling and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photodegradation: Expose a solution of the compound to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV and/or MS detection (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength where the parent compound and expected degradants absorb (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and assessing peak purity.

  • Injection Volume: 10 µL.

Method Validation:

Inject samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. The method's specificity for indicating stability is demonstrated by this separation.

Part 4: Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

This diagram illustrates the likely degradation pathways for this compound based on the known reactivity of the quinoxaline core.

G parent This compound Solution acid Acidic Conditions (e.g., low pH) parent->acid H⁺ base Basic Conditions (e.g., high pH) parent->base OH⁻ oxidant Oxidizing Agents (e.g., H₂O₂, O₂) parent->oxidant light Light Exposure (UV/Visible) parent->light hydrolysis Hydrolysis Products (e.g., Ring Opening) acid->hydrolysis base->hydrolysis oxidation_prod Oxidation Products (e.g., N-oxides, Hydroxylated derivatives) oxidant->oxidation_prod photo_prod Photodegradation Products (e.g., Radicals, Dimers) light->photo_prod G start Instability Observed (e.g., color change, precipitation, loss of activity) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Preparation (Solvent, pH, Age) start->check_solution analyze Analyze Sample (HPLC, LC-MS) check_storage->analyze check_solution->analyze degradation_peaks Degradation Peaks Present? analyze->degradation_peaks forced_degradation Perform Forced Degradation Study (Protocol 1) degradation_peaks->forced_degradation Yes optimize_solution Optimize Solution (Fresh Preparation, Buffer pH, Degas Solvents) degradation_peaks->optimize_solution No optimize_storage Optimize Storage (Lower Temp, Protect from Light, Inert Atmosphere) forced_degradation->optimize_storage forced_degradation->optimize_solution reformulate Reformulate or Modify Experimental Conditions forced_degradation->reformulate end Problem Resolved optimize_storage->end optimize_solution->end reformulate->end

References

Technical Support Center: Purification of Crude 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude 6-Methylquinoxaline. This resource is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route, which commonly involves the condensation of 4-methyl-1,2-phenylenediamine with a glyoxal derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine and glyoxal.

  • Benzimidazole Derivatives: Formation of benzimidazoles is a known side reaction in quinoxaline synthesis.

  • Polymeric Byproducts: Dark-colored, tar-like substances can form, especially if the reaction is overheated or reaction times are prolonged.

  • Positional Isomers: Depending on the synthetic method, trace amounts of other methylquinoxaline isomers might be present.

  • Colored Impurities: The crude product is often a brown or dark-colored oil or solid due to various side reactions.

Q2: My crude this compound is a dark brown oil. What is the best initial approach to purification?

A2: For a dark, oily crude product, a multi-step purification strategy is often most effective. We recommend an initial purification by column chromatography to remove the bulk of colored impurities and baseline-retained materials, followed by a final polishing step using recrystallization or vacuum distillation to obtain a high-purity product.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. For this compound, a suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm). The desired product should appear as a single, well-defined spot with a consistent Rf value in the purified fractions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery after column chromatography. The compound may be strongly adsorbed to the silica gel.Consider using a more polar eluent system or switching to a different stationary phase like neutral alumina if your compound is sensitive to the acidic nature of silica gel.
The compound is highly soluble in the eluent.If possible, choose a less polar eluent system that still provides good separation.
The purified product is still colored after chromatography. Co-elution of a colored impurity.A second chromatographic purification with a different solvent system may be necessary. Alternatively, a final recrystallization step, potentially with the use of activated charcoal, can be effective in removing residual color.
The color is inherent to the compound.While pure this compound is typically a light-yellow solid or oil, trace impurities can impart color. Assess purity using analytical techniques like NMR or HPLC.
Difficulty in inducing crystallization during recrystallization. The solution is not sufficiently saturated.Re-heat the solution and carefully evaporate some of the solvent to increase the concentration.
The compound has "oiled out" instead of crystallizing.This occurs when the boiling point of the solvent is higher than the melting point of the solute. Re-dissolve the oil in a small amount of a "better" solvent before allowing it to cool again, or choose a lower-boiling solvent for recrystallization.
Low yield after recrystallization. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.

Purification Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis of your crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate to determine the optimal eluent system. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The ideal system will give the this compound spot an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 100% hexane). Carefully pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and then add your dissolved crude product. Evaporate the solvent to obtain a free-flowing powder of your crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate if a gradient elution is required.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Monitoring: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline this compound, especially after initial purification by chromatography.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves. Add more hot ethanol in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow and Decision Making

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your crude this compound.

Purification_Strategy cluster_options Purification Options start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision col_chrom Column Chromatography decision->col_chrom Multiple spots or colored baseline recryst Recrystallization decision->recryst Main spot with minor impurities distill Vacuum Distillation decision->distill Liquid product with volatile impurities col_chrom->recryst Further Purification col_chrom->distill Further Purification

Caption: Decision tree for selecting a purification method.

General Purification Workflow

This diagram outlines the general experimental workflow for purifying crude this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude Crude this compound initial_purification Initial Purification (e.g., Column Chromatography) crude->initial_purification purity_check1 TLC/NMR Analysis initial_purification->purity_check1 final_purification Final Purification (e.g., Recrystallization/ Vacuum Distillation) purity_check1->final_purification Impurities Present final_analysis Final Purity Assessment (NMR, HPLC, MS) purity_check1->final_analysis Sufficiently Pure final_purification->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: General purification and analysis workflow.

Technical Support Center: Strategies for Overcoming Poor Solubility of Quinoxaline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenge of poor aqueous solubility encountered with quinoxaline derivatives during biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of quinoxaline derivatives.

Q1: Why do many of my quinoxaline derivatives show poor solubility in aqueous assay buffers?

A: This is an inherent challenge rooted in the typical structure of quinoxaline derivatives. These molecules are heterocyclic compounds featuring a fused benzene and pyrazine ring system.[1] This aromatic structure often results in a rigid, planar molecule with high lipophilicity (fat-loving) and low polarity, leading to poor solubility in polar, aqueous environments like most biological buffers.[2][3] Furthermore, many quinoxaline derivatives are weak bases.[2][4]

Q2: I'm seeing compound precipitation in my assay plate after diluting my DMSO stock. What are the immediate troubleshooting steps?

A: Compound precipitation is a critical issue that can lead to inaccurate and highly variable results.[2] Here’s a checklist of immediate actions:

  • Visual Inspection of Stock: Before any dilution, hold your DMSO stock vial against a light source. Ensure there are no visible crystals or precipitate. If you see any, gentle warming (to 37°C) and sonication can help redissolve the compound.[5] Always allow the solution to return to room temperature before use.

  • Review Your Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This sudden change in solvent environment can cause the compound to "crash out." Instead, try a serial dilution approach or add the stock solution to the buffer in a stepwise manner with vigorous vortexing between additions to allow for gradual equilibration.[2]

  • Check Final Concentration vs. Solubility Limit: Your compound's final concentration in the assay might be exceeding its maximum aqueous solubility. You may need to either lower the working concentration or employ a solubilization strategy to increase its apparent solubility.[2]

  • Assess Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is within the tolerance level for your specific assay and cell type. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, but concentrations above 1% often lead to cytotoxicity or other off-target effects.[5]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my in vitro assay?

A: Understanding this distinction is crucial for interpreting your results correctly.

  • Kinetic Solubility is measured by taking a compound pre-dissolved in an organic solvent (like DMSO) and determining the concentration at which it begins to precipitate when diluted into an aqueous buffer.[6] This is highly relevant for most in vitro screening assays where compounds are introduced from a DMSO stock. These measurements can result in a supersaturated, metastable solution.[3]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent under equilibrium conditions.[3][7]

For high-throughput screening, you are primarily concerned with kinetic solubility . A compound might have low thermodynamic solubility but acceptable kinetic solubility within the timeframe of your experiment, making it viable for initial screening.[6][8]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If basic troubleshooting fails, a more systematic approach is needed. This guide will walk you through selecting and implementing an appropriate solubilization strategy.

Issue: My quinoxaline derivative consistently precipitates in the final assay buffer, leading to inconsistent data.

This is a common roadblock. Poor solubility can lead to an underestimation of a compound's true potency and unreliable structure-activity relationships (SAR).[9] The following workflow provides a decision-making process for addressing this challenge.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Validation & Final Assay Start Compound Precipitates in Assay CheckIonizable Is the compound ionizable? (e.g., contains acidic or basic groups) Start->CheckIonizable pH_Mod Strategy 1: pH Modification CheckIonizable->pH_Mod Yes CoSolvent Strategy 2: Co-Solvent System CheckIonizable->CoSolvent No Validate Validate Assay Compatibility (Check for interference, cytotoxicity) pH_Mod->Validate Cyclodextrin Strategy 3: Cyclodextrins CoSolvent->Cyclodextrin If insufficient CoSolvent->Validate Surfactant Strategy 4: Surfactants Cyclodextrin->Surfactant Alternative Cyclodextrin->Validate Surfactant->Validate FinalAssay Proceed with Final Assay Validate->FinalAssay  Compatible ReEvaluate Re-evaluate Strategy Validate->ReEvaluate Not Compatible  

Caption: A workflow for selecting a solubility enhancement strategy.

Detailed Solubilization Strategies & Protocols

Here we delve into the mechanisms and practical application of the most common solubilization techniques.

Strategy 1: pH Modification

Scientific Principle: Most quinoxaline derivatives contain basic nitrogen atoms.[2] According to the principles of acid-base chemistry, the solubility of a weakly basic compound increases as the pH of the solution decreases.[10][11] Lowering the pH protonates the basic nitrogen, forming a more polar and thus more water-soluble salt.[5][12]

When to Use: This is the first and often most effective strategy to try for any quinoxaline derivative with a basic functional group.

Protocol: pH-Modified Buffer Preparation

  • Prepare your standard assay buffer (e.g., Phosphate-Buffered Saline).

  • Create a series of buffers by adjusting the pH downwards in small increments (e.g., from pH 7.4 to 7.0, 6.5, 6.0). Use dilute HCl to lower the pH.

  • Perform a simple kinetic solubility test (see protocol below) for your compound in each of these buffers.

  • Crucial Validation Step: Before running your full assay, you MUST confirm that the altered pH does not negatively impact your cells, protein, or other biological components of the assay system.[2][9] Run a pH control (buffer without compound) to check for effects on cell viability or enzyme activity.

Strategy 2: Co-Solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2] This makes the environment more favorable for dissolving lipophilic compounds like quinoxalines. Common co-solvents include polyethylene glycols (e.g., PEG 400) and propylene glycol.[13]

When to Use: When pH modification is not effective or is incompatible with the assay.

Protocol: Using PEG 400 as a Co-Solvent

  • Stock Solution: Prepare a high-concentration stock solution of your quinoxaline derivative (e.g., 10-20 mM) in 100% PEG 400.

  • Working Solution: Create an intermediate dilution of this stock in your standard aqueous assay buffer. For example, to achieve a final assay concentration with 5% PEG 400, you would dilute the stock 20-fold into the buffer.

  • Final Dilution: Add the working solution to your assay plate.

  • Crucial Validation Step: As with pH, you must determine the tolerance of your assay for the co-solvent. Run a vehicle control with the final percentage of PEG 400 to ensure it does not cause cytotoxicity or interfere with the assay readout.[13][14]

Strategy 3: Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[15][16] Poorly soluble quinoxaline molecules can become encapsulated within this hydrophobic core, forming an "inclusion complex."[9][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]

G cluster_CD Cyclodextrin (HP-β-CD) cluster_Drug Quinoxaline Derivative cluster_Complex Inclusion Complex CD Hydrophilic Exterior Complex Soluble Complex CD->Complex Cavity Hydrophobic Cavity Drug Poorly Soluble Drug Drug->Complex Drug_in_Complex Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

When to Use: This is an excellent method when co-solvents interfere with the assay or when a higher apparent solubility is required. It is generally considered to have low toxicity.[2]

Protocol: Formulation with HP-β-CD

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 10% w/v).

  • Add your solid quinoxaline derivative directly to the HP-β-CD solution.

  • Sonicate and stir the mixture, sometimes with gentle heating, for several hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting filtrate contains your solubilized compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Strategy 4: Surfactants

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell.[20] Hydrophobic quinoxaline derivatives can partition into the hydrophobic core, effectively solubilizing them in the aqueous medium.[21][22] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.[9]

When to Use: This can be a powerful technique but requires careful validation, as surfactants can interfere with biological membranes and assay components.[2]

Protocol: Using Tween® 80

  • Prepare a series of aqueous buffer solutions containing different concentrations of Tween® 80 (e.g., 0.01%, 0.05%, 0.1%).

  • Add your quinoxaline derivative (from a concentrated DMSO stock) to each surfactant solution and determine the concentration at which precipitation occurs.

  • Select the lowest concentration of Tween® 80 that provides the desired solubility.

  • Crucial Validation Step: It is imperative to run vehicle controls containing the chosen concentration of Tween® 80 to test for any effects on cell viability, membrane integrity, or direct assay interference.[19]

Data Presentation & Experimental Protocols

Table 1: Comparison of Solubilization Strategies

This table provides an illustrative comparison of the potential solubility enhancement for a hypothetical, poorly soluble quinoxaline derivative. The actual improvement must be determined empirically for each compound.

Solubilization StrategyExample FormulationPotential Solubility Increase (Fold)Key Considerations
None (Control) 1% DMSO in PBS, pH 7.41x (Baseline)Often results in precipitation for lipophilic quinoxalines.
pH Modification 1% DMSO in PBS, pH 6.05 - 50xHighly effective for basic compounds; must verify assay compatibility at lower pH.[2][23]
Co-solvency 5% PEG 400 in PBS, pH 7.410 - 100xSimple to implement; potential for solvent-induced artifacts or cytotoxicity.[13]
Cyclodextrins 2% HP-β-CD in PBS, pH 7.450 - 1000xGenerally low toxicity; can be more expensive; may not work for all compounds.[2][15]
Surfactants 0.05% Tween® 80 in PBS, pH 7.450 - 1000xCan significantly increase solubility; higher risk of assay interference or cytotoxicity.[2][19]
Protocol: High-Throughput Kinetic Solubility Assay

This protocol provides a method to quickly estimate the kinetic solubility of your compound in different buffer formulations.

  • Prepare Compound Stock: Create a 10 mM stock solution of your quinoxaline derivative in 100% DMSO.

  • Prepare Assay Buffers: Prepare the various aqueous buffers you wish to test (e.g., PBS at pH 7.4, PBS at pH 6.5, PBS with 5% PEG 400, etc.).

  • Dispense Compound: In a clear, flat-bottom 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of each respective assay buffer in triplicate. This creates a nominal concentration of 100 µM with 1% DMSO. Mix well by pipetting.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate and for any precipitation to occur.[2]

  • Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically around 600-650 nm. An increase in absorbance relative to the buffer-only control indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Methylquinoxaline and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point for drug discovery and development.[1] This guide provides an in-depth comparison of the biological activity of 6-Methylquinoxaline with other key quinoxaline derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

The Quinoxaline Core: A Versatile Pharmacophore

The versatility of the quinoxaline ring system allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[2] The nature and position of substituents on the quinoxaline core profoundly influence the biological activity, a key principle in the rational design of new therapeutic agents.[3][4] Quinoxaline derivatives have demonstrated efficacy as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[2][5][6][7]

This compound: A Starting Point for Potent Derivatives

While this compound itself serves as a crucial building block, its derivatives have shown significant biological promise. The introduction of various functional groups onto the this compound core has led to the development of potent antifungal and antioxidant agents.

A notable study focused on the synthesis of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, starting from this compound.[8] These compounds were evaluated for their in vitro antifungal activity against several plant-pathogenic fungi.

Antifungal Activity of this compound Derivatives

One of the most significant activities reported for derivatives of this compound is their potent antifungal effect, particularly against Rhizoctonia solani. In a study by Zhang et al. (2014), a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and tested.[8][9][10]

Table 1: Antifungal Activity of Selected this compound Derivatives against Rhizoctonia solani

CompoundSubstituent on Phenylhydrazono MoietyEC50 (μg/mL)
6p 4-Trifluoromethyl0.16
Carbendazim (Control) -1.42
Validamycin A (Control) -5.07
6a Unsubstituted>5.07
6e 4-Fluoro>5.07
6q 2,4-Dichloro>5.07
6u 2-Nitro>5.07

EC50: The half maximal effective concentration.

The data clearly indicates that the derivative 6p , with a trifluoromethyl group at the 4th position of the phenyl ring, exhibited the most potent antifungal activity, being approximately 10-fold more potent than the commercial fungicide carbendazim.[9][10] This highlights the critical role of specific substitutions in enhancing biological activity.

Comparative Analysis with Other Quinoxaline Derivatives

To understand the broader context of this compound's potential, it is essential to compare its derivatives' activities with those of other substituted quinoxalines.

Anticancer Activity: A Prominent Feature of Quinoxalines

Quinoxaline derivatives are widely recognized for their potential as anticancer agents, with many compounds showing significant cytotoxicity against various cancer cell lines.[11][12][13] The mechanism often involves the inhibition of key signaling pathways vital for cancer cell growth and survival.[4][14]

Table 2: Comparative Anticancer Activity of Various Quinoxaline Derivatives

Compound ClassDerivativeSubstitution PatternCancer Cell LineIC50 (µM)
Quinoxaline-Amides XVa6-chloro-N-(4-methoxyphenyl)quinoxalin-2-amineHCT-116 (Colon)4.4[14][15]
Quinoxaline-Ureas VIIIc1-(4-chlorophenyl)-3-(4-((3-methylquinoxalin-2-yl)amino)phenyl)ureaHCT-116 (Colon)2.5[14][15]
Oxadiazole-Quinoxalines 24-MCF-7 (Breast)1.85[14]
Imidazo[1,2-a]quinoxalines -N-alkyl-2,4-diphenyl-Potent Activity[15]
Doxorubicin (Control) --HCT-116 (Colon)0.36[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data illustrates that modifications at different positions of the quinoxaline ring with various moieties like amides, ureas, and oxadiazoles can lead to potent anticancer compounds. For instance, compound VIIIc demonstrated significant activity against the HCT-116 colon cancer cell line.[14][15] While specific anticancer data for simple this compound is limited, the potent activity of other derivatives underscores the therapeutic potential of this scaffold.

Antimicrobial Activity: A Broad Spectrum of Action

The quinoxaline nucleus is a common feature in many antimicrobial agents.[1][3] Derivatives have shown activity against a range of bacteria and fungi.[5][16][17]

Table 3: Comparative Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismActivity MetricResult
2,3-dimethylquinoxaline Candida albicansMIC (µg/mL)>1000[2]
Compound 5b Staphylococcus aureusZone of Inhibition (mm)Broad Spectrum[18]
Compound 5k Acidovorax citrulliEC50 (µg/mL)Good Activity[16]
Ciprofloxacin (Control) S. aureus, E. coli-Standard Antibacterial[5]
Fluconazole (Control) C. albicans, A. niger-Standard Antifungal[5]

MIC: Minimum Inhibitory Concentration.

The data shows that the antimicrobial activity of quinoxaline derivatives is highly dependent on their substitution patterns. While 2,3-dimethylquinoxaline showed weak activity against Candida albicans, other derivatives have demonstrated significant antibacterial and antifungal effects.[2][5] For example, certain synthesized quinoxaline derivatives showed high activity against both Gram-positive and Gram-negative bacteria.[5]

Anti-inflammatory and Antiviral Potential

Quinoxaline derivatives have also been investigated for their anti-inflammatory and antiviral properties.[7][19][20] Their anti-inflammatory effects are often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7][19][21] Several quinoxaline derivatives have shown potent antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and coxsackievirus B5 (CBV5).[20][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

  • Position of Substituents: The nature and position of substituents on the quinoxaline ring are critical. For instance, in the antifungal this compound derivatives, a trifluoromethyl group at the 4-position of the phenylhydrazono moiety dramatically increased potency.[9][10]

  • Type of Functional Groups: The introduction of different functional groups, such as amides, ureas, sulfonamides, and various heterocyclic rings, can significantly modulate the biological activity, tailoring the compound for specific targets like kinases in cancer cells.[4][15]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the molecule's interaction with its biological target.[2]

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, standardized experimental protocols are crucial.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[2][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[2]

Visualizing Experimental Workflows

Workflow for Antifungal Activity Screening

Caption: Workflow for the synthesis and antifungal screening of this compound derivatives.

General Signaling Pathway Inhibition by Quinoxaline Anticancer Agents

Anticancer_Mechanism RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Simplified diagram of a common anticancer mechanism of quinoxaline derivatives.

Conclusion

This comparative guide underscores the significance of the quinoxaline scaffold in medicinal chemistry. While this compound itself is a foundational structure, its derivatives have demonstrated potent biological activities, particularly as antifungal agents. When compared to other quinoxaline derivatives, it is evident that the broad biological profile, including anticancer and antimicrobial effects, is a hallmark of this chemical class. The structure-activity relationships discussed herein provide a rational basis for the future design of novel and more effective quinoxaline-based therapeutics. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylquinoxaline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The biological profile of these compounds is highly dependent on the nature and position of substituents on the quinoxaline core. This guide offers a detailed comparative analysis of 6-methylquinoxaline analogs, dissecting the critical structure-activity relationships that govern their efficacy. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with field-proven insights into the rational design of novel therapeutics based on this versatile scaffold.

I. Anticancer Activity: Decoding the Substituent Effects

Quinoxaline derivatives have emerged as potent anticancer agents, often exerting their effects by inhibiting key signaling pathways or inducing apoptosis.[1][6] The strategic placement of a methyl group at the 6-position serves as a foundational element, with further modifications at other positions dramatically influencing antiproliferative potency.

The Critical Role of Substituents at the C2 and C3 Positions

A compelling illustration of SAR comes from studies on 2,3-substituted quinoxalin-6-amine analogs. Research has shown that the nature of the aryl group at the 2 and 3 positions is a significant determinant of antiproliferative activity. Analogs featuring furan rings at these positions consistently demonstrate superior potency across various cancer cell lines when compared to analogs with phenyl rings, which were found to be largely inactive.[1][6] This suggests that the distinct electronic properties and spatial arrangement of heteroaromatic rings like furan are more conducive to interaction with the biological target.[6]

Influence of Modifications at the 6-Position

While the 6-methyl group provides a starting point, modifications to other functionalities at this position have been explored. For instance, in a series of 2,3-substituted-6-aminoquinoxaline analogs, further derivatization of the amino group into ureas and thioureas was investigated. The results indicated that substitutions on the phenyl thioureas play a role in biological activity.[1] Conversely, the introduction of a sulfonamide group at the 6-position was found to be detrimental to the growth inhibitory activity, highlighting the sensitivity of this position to certain chemical modifications.[1]

Potential Mechanisms of Action

The anticancer effects of many quinoxaline derivatives are attributed to their ability to inhibit protein kinases.[6] Some analogs function as inhibitors of receptor tyrosine kinases such as EGFR or VEGFR, or intracellular kinases within crucial signaling cascades like the PI3K/AKT/mTOR pathway.[6][7] Furthermore, certain quinoxalineurea analogs have been shown to induce apoptosis through the activation of caspases 3/7 and cleavage of PARP, demonstrating a Mcl-1 dependent mechanism.[1][8]

cluster_0 Key SAR Findings for Anticancer Activity Core This compound Core Pos_2_3 Positions 2 & 3 Core->Pos_2_3 Pos_6 Position 6 (Amine Derivatives) Core->Pos_6 Furan Furan Rings (High Potency) Pos_2_3->Furan Phenyl Phenyl Rings (Inactive) Pos_2_3->Phenyl Urea Urea/Thiourea (Active) Pos_6->Urea Sulfonamide Sulfonamide (Inactive) Pos_6->Sulfonamide

Caption: Key SAR insights for this compound anticancer analogs.

Comparative Antiproliferative Activity of this compound Analogs

Compound IDR2 SubstituentR3 SubstituentR6 SubstituentCancer Cell LineGI50 (µM)Reference
Analog A PhenylPhenyl-NH-CO-NH-PhenylVarious> 10[6]
Analog B FuranFuran-NH-CO-NH-PhenylVarious1-5[6]
Analog C PhenylPhenyl-NH-CS-NH-PhenylVarious> 10[1]
Analog D FuranFuran-NH-CS-NH-PhenylVarious< 5[1]

Note: This table is a representative summary based on findings where furan-containing analogs showed significantly higher potency than phenyl-containing analogs.[1][6] GI50 is the concentration that causes 50% growth inhibition.

II. Antimicrobial Activity: Targeting Bacterial Processes

The quinoxaline scaffold is also a component of several compounds with significant antibacterial properties.[4][9][10] SAR studies in this area have provided clear directions for developing potent antimicrobial agents.

SAR of 2-Phenyl-6-methylquinoxalines

A notable class of antibacterial agents is the 2-phenyl-6-methylquinoxalines. Their synthesis is often achieved through the condensation of 3-methyl-1,2-phenylenediamine with ethyl-2-oxoacetate, followed by Suzuki coupling to introduce the phenyl moiety.[9]

Crucially, modifications to substituents on the core structure can dramatically impact antibacterial efficacy. For instance, the introduction of highly basic substituents that are protonated at physiological pH can mimic the charge of analogous 1-methylquinoxalinium derivatives, which is thought to be beneficial for activity.[9] Specifically, the conversion of a bromomethyl derivative to a guanidinomethyl derivative at the phenyl ring has been shown to be a key step in enhancing antibacterial potency against strains like Staphylococcus aureus and Enterococcus faecalis.[9] Some of these compounds are believed to exert their effect by inhibiting FtsZ protein polymerization, a critical process in bacterial cell division.[9]

Comparative Antibacterial Activity of this compound Analogs

Compound SeriesKey Structural FeatureTarget BacteriaMIC (µg/mL)Reference
Series 1 2-phenyl-6-methylquinoxalineS. aureus> 32[9]
Series 2 Guanidinomethyl derivative of Series 1S. aureus2 - 8[9]
Series 3 2-phenyl-6-methylquinoxalineE. faecalis> 32[9]
Series 4 Guanidinomethyl derivative of Series 3E. faecalis4 - 16[9]

Note: This table summarizes the enhanced activity observed upon introduction of a guanidinomethyl group.[9] MIC is the Minimum Inhibitory Concentration.

III. Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of this compound analogs.

General Synthesis of 2-Phenyl-6-methylquinoxalines

This protocol is based on the synthetic scheme involving Suzuki coupling.[9]

  • Condensation: React 3-methyl-1,2-phenylenediamine with ethyl-2-oxoacetate to form a mixture of 5-methyl-2-hydroxyquinoxaline and 8-methyl-2-hydroxyquinoxaline.

  • Chlorination: Convert the resulting hydroxyquinoxalines to their chloro derivatives using phosphorus oxychloride (POCl₃).

  • Suzuki Coupling: Subject the mixture of chloroquinoxalines to Suzuki coupling conditions with an appropriate phenylboronic acid (e.g., 4-t-butylphenylboronic acid) to yield the 2-phenyl-6-methylquinoxaline and its isomer.

  • Purification: Separate the desired 2-phenyl-6-methylquinoxaline isomer from the reaction mixture using column chromatography.

  • Further Derivatization (if required): The product from step 4 can be further modified, for example, by treating with N-bromosuccinimide (NBS) to form a bromomethyl derivative, which can then be converted to a guanidinomethyl derivative.[9]

In Vitro Antiproliferative MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline analogs and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.[6]

cluster_1 General SAR Study Workflow Design Compound Design & Library Synthesis Screening Biological Screening (e.g., MTT, MIC assays) Design->Screening Data Data Analysis (IC50/GI50/MIC determination) Screening->Data SAR SAR Identification Data->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 6-Methylquinoxaline, a key heterocyclic scaffold in medicinal chemistry, requires robust and reliable analytical methods to ensure the integrity of research and the safety of potential drug products. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

As comprehensive, direct comparative validation studies for this compound are not extensively available in peer-reviewed literature, this guide establishes a foundational framework based on internationally recognized validation principles, primarily the ICH Q2(R2) guidelines.[1][2][3] The performance data and methodologies presented are synthesized from established practices for structurally similar quinoxaline derivatives, providing a scientifically grounded approach to method selection and validation.[4][5]

The Imperative of Method Validation

The validation of an analytical procedure is the documented process of demonstrating its fitness for a specific intended purpose.[6][7] This is not merely a procedural formality but a critical component of the quality assurance system. It ensures that the data generated is reliable, reproducible, and accurate, forming the bedrock of decisions made during drug development and manufacturing.[8] The core parameters of analytical method validation, as stipulated by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[3]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for the quantification of this compound hinges on several factors, including the sample matrix, the required sensitivity, and the potential for interfering impurities. Both techniques offer distinct advantages and are powerful tools in the analytical chemist's arsenal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. Its suitability for a broad range of analytes, including those that are non-volatile or thermally labile, makes it a primary candidate for the analysis of many heterocyclic compounds. Coupled with a Ultraviolet (UV) detector, HPLC provides excellent quantitative performance.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity. By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, GC-MS is particularly advantageous for complex matrices and for the analysis of volatile and semi-volatile compounds.

The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound, based on data from analogous quinoxaline compounds.

Validation Parameter HPLC-UV (Expected Performance) GC-MS (Expected Performance) ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 150 µg/mL0.05 - 25 µg/mLDependent on assay requirements
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 1.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.01 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.05 µg/mLSignal-to-Noise ≥ 10:1
Specificity Demonstrated by peak purity and lack of interference at the retention time of the analyte.Demonstrated by unique mass spectrum and lack of co-eluting interferences with the same quantifier and qualifier ions.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The causality behind choosing HPLC-UV lies in its robustness, widespread availability, and excellent linearity and precision for routine quantitative analysis of aromatic compounds like this compound. The selection of a C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from polar impurities. The mobile phase composition is optimized to achieve a suitable retention time and symmetric peak shape.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Stock Prepare 1 mg/mL Stock Solution of this compound in Methanol Standards Serially Dilute Stock to Create Calibration Standards (1-150 µg/mL) Stock->Standards Sample Accurately Weigh and Dissolve Sample in Mobile Phase to Target Concentration Filter Filter All Solutions Through a 0.45 µm Syringe Filter Sample->Filter Inject Inject Samples and Standards onto HPLC System Filter->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect CalCurve Generate Calibration Curve (Concentration vs. Peak Area) Detect->CalCurve Quantify Quantify this compound in Samples CalCurve->Quantify Validate Perform Validation Tests (Accuracy, Precision, etc.) Quantify->Validate

Workflow for HPLC-UV Method Validation.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, and 150 µg/mL).

    • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and dilute to a final concentration within the calibration range.

    • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC column.

  • Chromatographic Conditions:

    • Instrument: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound to demonstrate the absence of interfering peaks at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

    • Accuracy: Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery for each level.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is selected for its superior selectivity and sensitivity, which is particularly beneficial when analyzing samples with complex matrices or when very low levels of this compound need to be quantified. The use of a non-polar column like a DB-5ms is appropriate for the semi-volatile nature of this compound. Electron Ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns for library matching and confirmation of identity.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis & Validation Stock_GC Prepare 1 mg/mL Stock Solution of this compound in Dichloromethane Standards_GC Serially Dilute Stock to Create Calibration Standards (0.05-25 µg/mL) Stock_GC->Standards_GC Sample_GC Extract Sample with a Suitable Solvent and Reconstitute in Dichloromethane Inject_GC Inject Samples and Standards into GC-MS System Sample_GC->Inject_GC Separate_GC Chromatographic Separation on DB-5ms Column Inject_GC->Separate_GC Ionize_Detect Electron Ionization (EI) and Mass Detection Separate_GC->Ionize_Detect CalCurve_GC Generate Calibration Curve (Concentration vs. Peak Area of Quantifier Ion) Ionize_Detect->CalCurve_GC Quantify_GC Quantify this compound in Samples CalCurve_GC->Quantify_GC Validate_GC Perform Validation Tests (Accuracy, Precision, etc.) Quantify_GC->Validate_GC

Workflow for GC-MS Method Validation.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable volatile solvent such as dichloromethane.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.05, 0.1, 0.5, 5, 10, and 25 µg/mL).

    • Sample Preparation: Extract the sample with an appropriate organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection, such as dichloromethane. An internal standard can be added to both standards and samples to improve precision.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 3 minutes.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound. Based on its structure, the molecular ion (m/z 144) would be a primary quantifier ion, with fragment ions (e.g., m/z 117, 90) serving as qualifiers.

  • Validation Procedure:

    • Specificity: Analyze a blank solvent and a placebo matrix to ensure no interfering peaks are present at the retention time of this compound and that the ion ratios of any background peaks do not match the analyte's.

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration. Perform a linear regression analysis.

    • Accuracy and Precision: Follow the same procedures as described for the HPLC-UV method, using spiked samples.

    • LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion in low-concentration standards.

Conclusion

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV offers a robust, reliable, and cost-effective solution for routine quality control with less complex sample matrices. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex matrices, and for confirmatory analysis where definitive identification is required.

The validation frameworks and experimental protocols detailed in this guide provide a comprehensive starting point for researchers and scientists to develop and validate analytical methods for this compound that are fit for purpose and compliant with regulatory expectations. Adherence to these principles of scientific integrity and thorough validation is paramount to ensuring the quality and reliability of analytical data in the pharmaceutical industry.

References

A Comparative Analysis of 6-Methylquinoxaline and 6-Methoxyquinoline: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinoline and quinoxaline scaffolds serve as foundational pillars for the development of a myriad of functional molecules, ranging from pharmaceuticals to materials science. This guide provides an in-depth comparative study of two key derivatives: 6-Methylquinoxaline and 6-Methoxyquinoline. We will explore their distinct physicochemical properties, delve into their synthetic methodologies with detailed experimental protocols, and critically evaluate their known and potential biological and pharmacological activities. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to strategically select and utilize these valuable chemical entities in their research endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and 6-Methoxyquinoline lies in their heterocyclic core and the nature of the substituent at the 6-position. This compound features a pyrazine ring fused to a benzene ring, with a methyl group substituent. In contrast, 6-Methoxyquinoline possesses a pyridine ring fused to a benzene ring, adorned with a methoxy group. These seemingly subtle structural variations give rise to distinct electronic and steric properties, which in turn influence their physical characteristics and reactivity.

A comprehensive summary of their key physicochemical properties is presented below:

PropertyThis compound6-Methoxyquinoline
Molecular Formula C₉H₈N₂C₁₀H₉NO
Molecular Weight 144.17 g/mol [1]159.18 g/mol
Appearance Yellow liquid[2]Colorless to pale yellow clear liquid
Melting Point Not available19.00 to 24.00 °C
Boiling Point 244.00 to 248.00 °C at 760.00 mm Hg[3]294.00 to 296.00 °C @ 760.00 mm Hg
Solubility Soluble in alcohol; water solubility of 3053 mg/L at 25 °C (estimated)[3]Soluble in alcohol
logP (o/w) 1.872 (estimated)[3]2.200

Synthetic Pathways: A Tale of Two Methodologies

The synthesis of these heterocyclic compounds relies on distinct and well-established chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and reaction efficiency.

Synthesis of this compound: Condensation Approach

The synthesis of this compound is typically achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A common and effective method involves the reaction of 3,4-diaminotoluene with glyoxal.[4]

Experimental Protocol: Synthesis of this compound [4]

Materials:

  • 3,4-Diaminotoluene

  • Glyoxal-sodium bisulfite adduct

  • 5 M Sodium Hydroxide (NaOH) aqueous solution

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hot water

  • Paper filter

Procedure:

  • Dissolve 100 g (0.82 mol) of 3,4-diaminotoluene in 600 mL of hot water (70-75°C).

  • Quickly add the hot 3,4-diaminotoluene solution to a slurry of 239.5 g (0.9 mol, 1.1 equiv) of glyoxal-sodium bisulfite adduct in 400 mL of water at 60°C.

  • Heat the reaction mixture at 60°C for 1 hour.

  • Add an additional 5 g (0.02 mol) of the glyoxal adduct to the reaction mixture.

  • After cooling to room temperature, filter the mixture through a paper filter.

  • Neutralize the filtrate to a pH of 7.5-7.8 with a 5 M NaOH aqueous solution.

  • Extract the aqueous layer with ether (4 x 400 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase by rotary evaporation to yield the crude product as a brown oil.

  • Purify the crude product by vacuum distillation (boiling point 100-102 °C, 10 mmHg) to obtain the light yellow oily target product (89 g, 75% yield).

Causality Behind Experimental Choices:

The use of the glyoxal-sodium bisulfite adduct provides a stable and easy-to-handle source of glyoxal. The reaction is carried out in water, a green and readily available solvent. The neutralization step is crucial to ensure the product is in its free base form for efficient extraction into the organic solvent.

Diagram of this compound Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 3,4-Diaminotoluene 3,4-Diaminotoluene Condensation in hot water Condensation in hot water 3,4-Diaminotoluene->Condensation in hot water Glyoxal-sodium bisulfite adduct Glyoxal-sodium bisulfite adduct Glyoxal-sodium bisulfite adduct->Condensation in hot water Neutralization with NaOH Neutralization with NaOH Condensation in hot water->Neutralization with NaOH Extraction with Ether Extraction with Ether Neutralization with NaOH->Extraction with Ether Drying and Concentration Drying and Concentration Extraction with Ether->Drying and Concentration Vacuum Distillation Vacuum Distillation Drying and Concentration->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis workflow for this compound.

Synthesis of 6-Methoxyquinoline: The Skraup Synthesis

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. For 6-Methoxyquinoline, this involves the reaction of p-anisidine with glycerol, an oxidizing agent (such as nitrobenzene), and a dehydrating agent (concentrated sulfuric acid).

Experimental Protocol: Synthesis of 6-Methoxyquinoline (Skraup Method)

Materials:

  • p-Anisidine

  • Glycerol

  • p-Methoxy nitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a reaction vessel, combine p-anisidine, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the appropriate molar ratios.

  • Slowly add concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux for several hours.

  • After cooling to room temperature, neutralize the reaction mixture with sodium hydroxide solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain 6-Methoxyquinoline.

Causality Behind Experimental Choices:

Glycerol, upon dehydration with sulfuric acid, forms acrolein, which then undergoes a Michael addition with the aniline derivative. The subsequent cyclization and oxidation (facilitated by nitrobenzene) lead to the formation of the quinoline ring. The addition of ferrous sulfate and boric acid can help to control the reaction rate and improve the yield.

Diagram of 6-Methoxyquinoline Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product p-Anisidine p-Anisidine Skraup Reaction (Reflux) Skraup Reaction (Reflux) p-Anisidine->Skraup Reaction (Reflux) Glycerol Glycerol Glycerol->Skraup Reaction (Reflux) Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene)->Skraup Reaction (Reflux) H2SO4 H2SO4 H2SO4->Skraup Reaction (Reflux) Neutralization Neutralization Skraup Reaction (Reflux)->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification 6-Methoxyquinoline 6-Methoxyquinoline Purification->6-Methoxyquinoline

Caption: Skraup synthesis workflow for 6-Methoxyquinoline.

Biological and Pharmacological Activities: A Comparative Overview

Both quinoxaline and quinoline cores are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.

This compound and the Quinoxaline Scaffold

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7][8] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinoxaline ring.

While specific and extensive pharmacological data for this compound is not as widely reported as for other derivatives, its structural motif is present in various biologically active molecules. The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. Quinoxaline derivatives have been investigated for their potential as:

  • Anticancer Agents: The presence of a methoxy group on the quinoxaline ring has been associated with anticancer activity in some derivatives.[9]

  • Antimicrobial Agents: The quinoxaline scaffold is a key component of several antimicrobial agents.[5][6]

  • Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enabling interactions with the hinge region of protein kinases.

6-Methoxyquinoline and the Quinoline Scaffold

The quinoline scaffold is a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic system. 6-Methoxyquinoline, in particular, serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds.

  • Antimalarial Drugs: The 6-methoxyquinoline core is famously found in quinine, a natural antimalarial, and its synthetic analogs like chloroquine and mefloquine.

  • Anticancer Agents: Numerous quinoline derivatives, including those with a 6-methoxy substituent, have been investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, such as topoisomerase inhibition and disruption of microtubule polymerization.

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.

Concluding Remarks and Future Perspectives

Both this compound and 6-Methoxyquinoline represent valuable chemical entities with distinct properties and synthetic accessibility. 6-Methoxyquinoline has a well-established legacy in medicinal chemistry, particularly in the development of antimalarial drugs, and continues to be a versatile starting material for the synthesis of new therapeutic agents.

This compound, while less explored in terms of its specific biological profile, belongs to the promising class of quinoxaline derivatives that have demonstrated a wide array of pharmacological activities. The presence of the methyl group offers a point for further structural modification and can favorably influence its pharmacokinetic properties.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of these compounds, enabling further exploration of their potential in various scientific disciplines. Future research focused on a direct comparative biological evaluation of this compound and 6-Methoxyquinoline against a panel of disease targets would be highly valuable in further elucidating their respective therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Imperative of Selectivity

The quinoxaline core, a heterocyclic scaffold formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic handles have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets, most notably protein kinases.[3] Kinase inhibitors have revolutionized therapeutics, particularly in oncology, but their clinical success is intrinsically linked to their selectivity. An inhibitor's activity against its intended target (on-target) drives efficacy, while interactions with unintended kinases or other proteins (off-target) can lead to toxicity or unexpected polypharmacology.[4][5]

Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development. This guide provides an in-depth comparison of the selectivity profiles of distinct classes of inhibitors derived from the quinoxaline scaffold. By examining how subtle structural modifications influence interactions across the kinome, we can elucidate the principles of designing more precise and effective therapeutic agents. We will explore two case studies: a series of 6,7-dimethylquinoxaline analogs targeting CMGC family kinases and a class of indeno[1,2-b]quinoxaline-based inhibitors targeting c-Jun N-terminal kinase (JNK) isoforms.

Case Study 1: Tuning Selectivity within the CMGC Kinase Family with 6,7-Dimethylquinoxaline Analogs

The CMGC family of kinases (including CDK, MAPK, GSK3, and CLK families) are central regulators of cell proliferation and signaling. Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. A recent study detailed the design of 6,7-dimethylquinoxaline derivatives aimed at inhibiting key CMGC kinases involved in Tau protein hyperphosphorylation: GSK3β, DYRK1A, and CLK1.[6]

The study revealed that specific substitutions on the quinoxaline framework could dramatically shift selectivity. Notably, the addition of electron-withdrawing groups, such as chloro or bromo functionalities, on an appended aromatic ring conferred significant selectivity for GSK3β over the other tested kinases.[6]

Comparative Inhibition Data
Compound IDCore ScaffoldKey SubstituentGSK3β IC₅₀ (µM)DYRK1A IC₅₀ (µM)CLK1 IC₅₀ (µM)
Compound IV 6,7-Dimethylquinoxaline4-Bromo0.012 > 10> 10
Compound V 6,7-Dimethylquinoxaline4-Chloro0.015 > 10> 10
Reference Cpd 6,7-DimethylquinoxalineUnsubstituted0.030> 10> 10

Data synthesized from the findings reported by Choudhary, S. et al. (2021).[6]

Expert Interpretation: The data clearly demonstrates that while the core 6,7-dimethylquinoxaline scaffold provides a potent starting point for GSK3β inhibition, the addition of a halogen at the para-position of the secondary phenyl ring enhances selectivity by over 600-fold against DYRK1A and CLK1. Molecular docking studies suggest this is due to favorable non-covalent interactions within the GSK3β ATP-binding pocket, specifically with residues like Val 135, Arg 141, and Thr 138, which are not identically conserved in DYRK1A or CLK1.[6] This exemplifies a classic medicinal chemistry strategy: leveraging subtle differences in binding site architecture to achieve sharp selectivity.

Signaling Context: CMGC Kinase Targets

CMGC_Kinases cluster_inhibitors 6,7-Dimethylquinoxaline Analogs cluster_kinases CMGC Kinase Family Inhibitor Compound IV/V (Bromo/Chloro Substituted) GSK3B GSK3β Inhibitor->GSK3B High Selectivity (IC₅₀ = 12-15 nM) DYRK1A DYRK1A Inhibitor->DYRK1A Low Activity (IC₅₀ > 10,000 nM) CLK1 CLK1 Inhibitor->CLK1 Low Activity (IC₅₀ > 10,000 nM)

Caption: Selective inhibition of GSK3β by halogenated 6,7-dimethylquinoxaline analogs.

Case Study 2: Isoform-Specific Targeting of JNKs with Indeno[1,2-b]quinoxaline Derivatives

The c-Jun N-terminal kinases (JNKs) are members of the MAPK family and exist as three distinct isoforms: JNK1, JNK2, and JNK3. While structurally similar, these isoforms can have non-redundant and even opposing biological roles. Therefore, developing isoform-selective inhibitors is crucial for targeted therapy and for dissecting their specific functions.[7] Researchers have developed potent JNK inhibitors based on an 11H-indeno[1,2-b]quinoxalin-11-one scaffold, revealing that modifications can tune affinity across the three isoforms.

Comparative JNK Isoform Binding Affinity
Compound IDCore ScaffoldKey SubstituentJNK1 Kᵢ (nM)JNK2 Kᵢ (nM)JNK3 Kᵢ (nM)
IQ-3 Indenoquinoxaline Oxime2-Furoyl21012030
4f Indenoquinoxaline Oxime6-Methyl110110110
4m Indenoquinoxaline Oxime6-Fluoro100110110

Data synthesized from findings reported by Schepetkin, I. A. et al. (2011) and Khlebnikov, A. I. et al. (2016).[7]

Expert Interpretation: This dataset highlights the challenge of achieving isoform selectivity within a highly conserved kinase subfamily. While compounds 4f (containing a 6-methyl group) and 4m are potent pan-JNK inhibitors with nearly identical affinity for all three isoforms, compound IQ-3 demonstrates a modest but clear preference for JNK3 (4-fold over JNK2 and 7-fold over JNK1). This selectivity is likely driven by subtle differences in the topology of the ATP-binding pocket among the isoforms. Such compounds, even with modest selectivity, are invaluable as chemical probes to investigate the specific role of JNK3 in pathological processes, particularly in neurodegenerative diseases where JNK3 is predominantly expressed.[7]

Signaling Context: JNK Pathway Inhibition

JNK_Pathway cluster_jnk JNK Isoforms Stress Cellular Stress (UV, Cytokines) MAPKKK MAP3K (e.g., ASK1) Stress->MAPKKK MAPKK MAP2K (MKK4/7) MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 JNK2 JNK2 MAPKK->JNK2 JNK3 JNK3 MAPKK->JNK3 cJun c-Jun JNK1->cJun JNK2->cJun JNK3->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis Inhibitor Indenoquinoxaline Inhibitors (e.g., IQ-3) Inhibitor->JNK1 Inhibitor->JNK2 Inhibitor->JNK3  Prefers JNK3

Caption: Indenoquinoxaline-based inhibitors target JNK isoforms, blocking stress signaling.

Experimental Protocols for Assessing Inhibitor Cross-Reactivity

Accurate assessment of selectivity requires robust, validated methodologies. Below are protocols for two industry-standard approaches: a direct enzymatic inhibition assay to determine potency (IC₅₀) and a workflow for broad kinome profiling to map cross-reactivity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a kinase and determine the IC₅₀ value of an inhibitor. The principle relies on quantifying the amount of ADP produced during the kinase reaction; as inhibitor concentration increases, kinase activity and thus ADP production decrease.

Objective: To determine the concentration at which an inhibitor reduces kinase activity by 50% (IC₅₀).

Materials:

  • Recombinant Kinase (e.g., GSK3β)

  • Kinase Substrate (e.g., a specific peptide)

  • Quinoxaline-based Inhibitor Stock (e.g., 10 mM in DMSO)

  • Kinase Buffer (containing MgCl₂, DTT)

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare a serial dilution series of the quinoxaline inhibitor.

    • Causality: A wide concentration range (e.g., 10 µM to 0.1 nM) is essential to generate a full dose-response curve, ensuring accurate calculation of the IC₅₀. Start by diluting the 10 mM DMSO stock into assay buffer.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor. Include "no inhibitor" (vehicle control, 0% inhibition) and "no enzyme" (background control, 100% inhibition) wells.

    • Add 2.5 µL of a 2X kinase/substrate mix to each well.

    • Trustworthiness: Pre-incubating the enzyme and inhibitor for 10-15 minutes before initiating the reaction allows the binding to approach equilibrium, leading to more accurate potency measurements.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time must be within the linear range of the reaction, which should be determined empirically beforehand.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the vehicle (0% inhibition) and background (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow 2: Large-Scale Kinome Cross-Reactivity Profiling

Broad selectivity profiling is essential to uncover unexpected off-targets. Services like KINOMEscan™ (DiscoverX) or commercial kinase panels utilize binding assays or activity assays to test an inhibitor against hundreds of kinases simultaneously.

Objective: To identify the full spectrum of kinases that an inhibitor binds to at a given concentration, providing a comprehensive cross-reactivity map.

Kinome_Profiling_Workflow Compound 1. Test Compound (Quinoxaline Inhibitor) Panel 2. Kinase Panel (~400 Recombinant Kinases) Compound->Panel Screened at fixed conc. Assay 3. Binding or Activity Assay (e.g., Kd determination) Panel->Assay Data 4. Data Acquisition (Signal vs. Kinase) Assay->Data Analysis 5. Analysis & Visualization Data->Analysis Tree Kinome Tree (Dendrogram) Analysis->Tree Report Selectivity Report (% Inhibition or Kd values) Analysis->Report

References

A Comparative Performance Analysis of 6-Methylquinoxaline Derivatives Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-methylquinoxaline derivatives against established drugs in key therapeutic areas, primarily focusing on anticancer and antimicrobial applications. Quinoxaline derivatives, heterocyclic compounds formed by the fusion of benzene and pyrazine rings, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] By strategically modifying the quinoxaline scaffold, researchers can develop novel compounds with enhanced potency and selectivity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for benchmarking these promising compounds through objective performance data and validated experimental protocols.

Part 1: Benchmarking Anticancer Performance

The quinoxaline scaffold is a promising platform for discovering novel chemotherapeutic agents.[5] Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth and survival.[6][7]

Core Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many quinoxaline derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signal transduction.[8] For instance, certain pyrrolo[3,2-b]quinoxaline derivatives have been specifically designed as type II kinase inhibitors, targeting enzymes like the EphA3 tyrosine kinase.[6] The inhibition of such pathways can disrupt cell proliferation and induce apoptosis (programmed cell death). Some derivatives also exhibit activity by generating reactive oxygen species (ROS) or causing DNA damage.[9]

Below is a generalized diagram illustrating the role of kinase inhibitors in disrupting cancer cell signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_TK Binds & Activates RAS RAS Receptor_TK->RAS Phosphorylates PI3K PI3K Receptor_TK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt/PKB PI3K->Akt Akt->Transcription_Factors Cell_Cycle_Progression Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Cycle_Progression Quinoxaline_Inhibitor Quinoxaline Derivative (Kinase Inhibitor) Quinoxaline_Inhibitor->Receptor_TK Inhibits ATP Binding Quinoxaline_Inhibitor->RAF

Caption: Kinase inhibition pathway by quinoxaline derivatives.

Comparative Cytotoxicity Data

The efficacy of a potential anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit a biological process by 50%.[10] The lower the IC₅₀ value, the more potent the compound. The following table summarizes the IC₅₀ values for various this compound derivatives compared to standard chemotherapy drugs like Doxorubicin and Sorafenib.

Compound Class/DrugDerivative/TargetCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-Ureas Compound VIIIcHCT-116 (Colon)2.5[5]
Compound VIIIcMCF-7 (Breast)9.0[5]
Compound VIIIaHepG2 (Liver)9.8[5]
Quinoxaline-Amides Compound XVaMCF-7 (Breast)5.3[5]
Compound XVaHCT-116 (Colon)4.4[7]
3-Methylquinoxalines Compound 11eMCF-7 (Breast)2.1[11]
Compound 11eHepG2 (Liver)2.8[11]
Compound 12gMCF-7 (Breast)3.1[11]
Standard Drug Doxorubicin HCT-116 (Colon)0.47[2]
Standard Drug Sorafenib MCF-7 (Breast)3.4[11]
Standard Drug Sorafenib HepG2 (Liver)2.2[11]

Note: This table presents a selection of data from the cited literature. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

To ensure reproducible and reliable data, a standardized protocol for assessing cytotoxicity is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.[8]

Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value using non-linear regression analysis.[12]

Part 2: Benchmarking Antimicrobial Performance

Quinoxaline derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[13][14][15] Their mechanism of action is often associated with the generation of reactive oxygen species (ROS) and subsequent DNA damage within the microbial cell.[9]

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Compound DerivativeTest OrganismMIC (µg/mL)Known DrugMIC (µg/mL)Reference
Quinoxaline-Carboxamide (5a) Escherichia coli125Tetracycline15.62-62.5[16][17]
Quinoxaline-Carboxamide (5a) Staphylococcus aureus62.5Tetracycline15.62-62.5[16][17]
Quinoxaline-Hydrazone (4a) Staphylococcus aureus0.97Tetracycline15.62-62.5[16]
Quinoxaline-Hydrazone (4a) Pseudomonas aeruginosa1.95Tetracycline15.62-62.5[16]
Quinoxaline Derivative (5k) Acidovorax citrulli12.5--[18]
Quinoxaline Derivative (5j) Rhizoctonia solani (Fungus)8.54 (EC₅₀)Azoxystrobin26.17 (EC₅₀)[18]

Note: The performance of derivatives can be highly specific to the microbial strain. EC₅₀ (half maximal effective concentration) is often used for fungi.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[19] This method provides a quantitative result of the compound's potency.

Causality: This protocol involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is determined by visual inspection of turbidity or by using a metabolic indicator. The lowest concentration that inhibits growth is the MIC.

Caption: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Discussion and Future Directions

The data presented indicate that this compound derivatives are a versatile class of compounds with significant potential in both anticancer and antimicrobial applications.[5][14] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the quinoxaline ring are critical for biological activity.[2] For instance, the presence of a methyl group can enhance activity compared to unsubstituted or chloro-substituted quinoxalines.[5]

For researchers in drug development, the next logical steps involve:

  • Lead Optimization: Systematically modifying the most potent derivatives to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism Elucidation: Moving beyond broad cytotoxicity or MIC values to pinpoint the specific molecular targets (e.g., which specific kinases or bacterial enzymes are inhibited).

  • In Vivo Testing: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential in a living system.[10][12]

This guide provides the foundational benchmarks and protocols to rigorously evaluate this compound derivatives, enabling a data-driven comparison against the current standards of care and accelerating their potential journey from the laboratory to the clinic.

References

A Researcher's Guide to Statistical Analysis of Experimental Data in 6-Methylquinoxaline Research

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery and development, the robust statistical analysis of experimental data is not merely a procedural formality but a cornerstone of scientific integrity and innovation. For researchers investigating 6-Methylquinoxaline and its derivatives, a nuanced understanding of statistical methodologies is paramount to accurately interpret experimental outcomes, compare efficacy with existing alternatives, and make informed decisions in the progression of potential therapeutic agents. This guide provides an in-depth comparison of statistical approaches for analyzing common experimental data in this compound research, grounded in practical applications and scientific rigor.

The Imperative of Statistical Rigor in Quinoxaline Research

Comparing Statistical Models for Dose-Response Analysis in Cytotoxicity Assays

A frequent objective in the study of this compound derivatives is to assess their cytotoxic effects on cancer cell lines.[2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed colorimetric method to determine cell viability.[2] The resulting data is typically used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of the compound that inhibits 50% of cell growth or viability.[3]

Data Presentation: Dose-Response Data for a Hypothetical this compound Derivative (6-MQ-X)
Concentration (µM)% Cell Viability (Replicate 1)% Cell Viability (Replicate 2)% Cell Viability (Replicate 3)Mean % ViabilityStandard Deviation
0.198.5101.299.899.831.35
185.388.186.586.631.40
1052.749.855.152.532.65
5021.424.922.723.001.77
1008.910.19.59.500.60
Statistical Methodologies for IC50 Determination

The calculation of an IC50 value is not a simple linear interpolation but requires fitting the dose-response data to a nonlinear regression model. The choice of model is critical for accuracy.

  • Log(inhibitor) vs. response (three-parameter model): This model is suitable when the dose-response curve has a standard sigmoidal shape and the response plateaus at 0% and 100%.

  • Log(inhibitor) vs. response (Variable slope - four-parameter model): This is one of the most robust models as it allows for a variable Hill slope and does not assume that the curve bottoms out at 0% inhibition.[4] This is particularly useful when a compound does not achieve 100% inhibition at the highest tested concentrations.

Causality in Model Selection: The four-parameter model is often preferred because it provides a better fit for a wider range of biological data by not constraining the bottom and top plateaus of the curve.[4] This is crucial for obtaining an unbiased estimate of the IC50.

Experimental Protocol: Statistical Analysis of MTT Assay Data
  • Data Transformation: The drug concentrations are typically transformed to their logarithmic values (log10). This helps in visualizing the data on a sigmoidal curve.[5]

  • Nonlinear Regression: Using statistical software such as GraphPad Prism or the drc package in R, fit the transformed data to a four-parameter logistic model.[1][6]

  • IC50 Calculation: The software will calculate the IC50 value from the fitted curve.

  • Goodness of Fit: Assess the goodness of fit of the model by examining the R-squared value and the confidence intervals for the estimated parameters.

  • Comparing IC50 Values: To determine if the IC50 values of different this compound derivatives are statistically different, one can compare the 95% confidence intervals of their log(IC50) values. If the confidence intervals do not overlap, the IC50 values are considered significantly different.

G cluster_experiment Experimental Workflow cluster_analysis Statistical Analysis Workflow A Cancer Cell Seeding B Treatment with 6-MQ-X Concentrations A->B C MTT Assay B->C D Absorbance Reading C->D E Data Entry & Transformation (Log Concentration) D->E Raw Data F Nonlinear Regression (4-Parameter Logistic Model) E->F G IC50 Calculation & Confidence Intervals F->G H Goodness of Fit Assessment (R-squared) G->H I Comparison of IC50 Values G->I J J I->J Conclusion on Relative Potency G A Perform Disk Diffusion Assay for 6-MQ-X, Standard, and Control B Measure Zone of Inhibition (mm) for all replicates A->B C Check Assumptions (Normality, Equal Variances) B->C D Perform One-Way ANOVA C->D E Is p-value < 0.05? D->E F Perform Post-Hoc Test (e.g., Tukey's HSD) E->F Yes G No Significant Difference Among Groups E->G No H Identify Specific Group Differences F->H

References

Safety Operating Guide

A Procedural Guide to the Safe and Compliant Disposal of 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our responsibilities extend beyond the benchtop. The safe management and disposal of chemical reagents are paramount to ensuring the safety of our personnel, protecting the environment, and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methylquinoxaline, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Causality: Why Specific Disposal is Crucial

This compound (CAS No. 6344-72-5) is a heterocyclic aromatic organic compound. While instrumental in synthesis, its toxicological profile necessitates careful handling from acquisition to disposal.

  • Primary Hazards : Safety Data Sheets (SDS) consistently classify this compound as:

    • Harmful if swallowed (Acute Oral Toxicity)[1][2].

    • Causes skin irritation [1][2][3].

    • Causes serious eye irritation [1][2][3].

    • May cause respiratory irritation [1][2].

The causality behind these hazards lies in its chemical structure and reactivity. Ingestion, inhalation, or skin contact can lead to localized irritation or systemic toxic effects. Therefore, the primary directive for disposal is to prevent its release into the environment where it could contaminate water and soil, and to avoid human exposure.[1][4] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3]

The Regulatory Framework: Navigating EPA and RCRA Guidelines

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] As a generator of chemical waste, you are legally responsible for its proper characterization and management from the point of generation until it reaches a licensed disposal facility.[5][6]

Hazardous Waste Determination : this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[7][8] Therefore, it must be evaluated against the four characteristics of hazardous waste:

Characteristic RCRA Code Threshold / Description Relevance to this compound
Ignitability D001Liquid with a flash point < 60°C (140°F).Unlikely. The boiling point is ~244°C, suggesting a high flash point.[2]
Corrosivity D002Aqueous solution with pH ≤ 2 or ≥ 12.5.Not applicable. It is not an acid or a base.
Reactivity D003Unstable, reacts violently with water, or generates toxic gases.Not applicable based on available data.
Toxicity D004 - D043Leachate from the waste contains specific contaminants above regulated concentrations when tested via the Toxicity Characteristic Leaching Procedure (TCLP).[9][10]Most Likely Classification. Due to its "harmful if swallowed" nature, it should be managed as a toxic chemical waste. The final D-code is determined by the disposal facility, but it must be handled as hazardous by the generator.

The fundamental principle is to always manage this compound waste as hazardous chemical waste . Your institution's Environmental Health and Safety (EHS) office will make the final waste code determination in conjunction with the licensed disposal vendor.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making and handling process for this compound waste within the laboratory.

DisposalWorkflow cluster_prep Preparation & PPE cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup PPE Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) Generate Generate this compound Waste PPE->Generate Decision Is the waste liquid or solid? Generate->Decision Liquid Liquid Waste (e.g., solutions, rinsate) Decision->Liquid Liquid Solid Solid Waste (e.g., contaminated gloves, paper towels, weigh boats) Decision->Solid Solid Sharps Contaminated Sharps (e.g., needles, broken glass) Decision->Sharps Sharps Container_L Collect in a dedicated, sealed, chemically compatible container (e.g., HDPE or glass bottle). Liquid->Container_L Container_S Collect in a dedicated, sealed plastic bag or container. Solid->Container_S Container_Sh Collect in a puncture-proof sharps container. Sharps->Container_Sh Labeling Label container immediately: 1. 'Hazardous Waste' 2. 'this compound' 3. List all other components & % 4. Accumulation Start Date Container_L->Labeling Container_S->Labeling Container_Sh->Labeling SAA Store in designated Satellite Accumulation Area (SAA). Labeling->SAA Request Request waste pickup via EHS/EH&S online portal. SAA->Request Pickup EHS personnel collect waste for final disposal (Incineration). Request->Pickup

Caption: In-Lab Disposal Workflow for this compound Waste.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential. All waste handling should occur in a well-ventilated area, preferably inside a chemical fume hood.

This applies to unused this compound, reaction mixtures, and solvent rinses containing the compound.

  • Container Selection : Choose a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE), borosilicate glass). The container must have a secure, screw-top cap.[2] Never use food-grade containers like milk jugs.

  • Segregation : Dedicate a specific container for this compound waste. Do not mix it with other waste streams (e.g., halogenated solvents, acids) unless you have confirmed compatibility and it is permitted by your institution's EHS program.

  • Collection : Carefully pour the liquid waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling : Immediately affix a "Hazardous Waste" label to the container. Clearly write the full chemical name "this compound" and list all other solvent components with their approximate percentages. Add the date when the first drop of waste was added (the "accumulation start date").[3]

  • Storage : Keep the container tightly sealed when not in use. Store it in your lab's designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]

This applies to disposable labware (pipette tips, weigh boats), contaminated gloves, bench paper, and absorbent materials from spill cleanups.

  • Collection : Place all contaminated solid waste into a durable, clear plastic bag or a designated solid waste container (e.g., a plastic pail with a lid).[2] Do not use red biohazard bags.

  • Labeling : Once the bag is full, seal it securely. Attach a "Hazardous Waste" label and list "Solid waste contaminated with this compound."

  • Storage : Store the sealed bag or container in the SAA alongside your liquid waste containers.

  • Collection : Dispose of all chemically contaminated needles, blades, and broken glassware into a dedicated, puncture-proof sharps container.[2]

  • Labeling : Clearly label the sharps container as "Hazardous Waste - Sharps" and list "this compound" as the contaminant.

  • Non-disposable Glassware : For reusable glassware, perform a triple rinse. The first rinse should be with a suitable solvent (e.g., acetone, ethanol) to dissolve the residue. Collect this first rinsate as liquid hazardous waste. Subsequent rinses can be with soap and water.

Spill Management and Decontamination

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Contain and Clean : For small, manageable spills, wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste : Once absorbed, carefully sweep the material into a suitable container. This residue is now considered solid hazardous waste and must be disposed of according to Protocol 2.[1]

  • Decontaminate : Clean the spill area with soap and water.[12][13]

Final Disposal Pathway: High-Temperature Incineration

The ultimate and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[14] This process uses controlled high temperatures to break down the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[4] The resulting NOx emissions are treated by the facility's flue gas cleaning systems to comply with clean air regulations.[15][16] Your role is to ensure the waste is properly segregated, contained, and labeled for safe transport to such a facility.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.

References

A Researcher's Guide to the Safe Handling of 6-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing safety protocols. A deep understanding of why each step is critical is the hallmark of a robust safety culture and ensures both personal and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 6-Methylquinoxaline, grounded in authoritative safety data and practical, field-proven insights.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance.[1][2] The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion. Understanding the specific hazards dictates our protective strategy.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it with the respect due to a compound with known irritant and toxic properties.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most direct barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use. For extended operations, consider double-gloving. Change gloves immediately if contamination is suspected.[3][4]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166. For tasks with a high splash potential, a face shield worn over goggles is required.[1][4]
Body Laboratory coatA fully buttoned, flame-resistant lab coat provides necessary coverage against incidental contact.[3]
Respiratory Certified Chemical Fume HoodAll manipulations of solid or solutions of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing exposure risk and ensuring procedural consistency.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a certified chemical fume hood for all work with this compound.[3]

  • Pre-operational Check: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and placed within the fume hood before starting.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[1]

Weighing and Transferring the Compound

The causality here is containment: preventing the fine particles of the solid from becoming airborne is paramount.

  • Perform all weighing and transfers of solid this compound deep within the fume hood.

  • Use anti-static weigh boats to prevent the powder from jumping.

  • Handle the solid with a dedicated spatula. Avoid scooping in a manner that creates dust clouds.

  • When preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

Post-Handling Decontamination
  • Wipe down all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Properly doff and dispose of all contaminated PPE in a designated hazardous waste container.[2]

  • Thoroughly wash hands and any exposed skin with soap and water after completing work and before leaving the laboratory.[1][2]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response Protocol
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[1][2] Do not use air hoses for cleanup.[5]

    • Decontaminate the spill area as described in the post-handling procedures.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent entry into the affected area.

First Aid Measures

The immediate response to an exposure can significantly affect the outcome.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2][6]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[2][7]
Waste Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated disposables (gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste.[8]

  • Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[1][2] Do not pour waste down the drain or mix it with non-hazardous trash.[8]

Visualizing the Workflow

To ensure clarity and immediate comprehension of the safety workflow, the following diagrams illustrate the key decision-making processes.

PPE_Selection_Workflow cluster_ppe PPE Selection & Use start Handling this compound? fume_hood Work in Chemical Fume Hood start->fume_hood gloves Wear Nitrile Gloves (Double-glove for extended use) fume_hood->gloves eye_protection Wear Safety Goggles (Add face shield for splash risk) gloves->eye_protection lab_coat Wear Fully Buttoned Lab Coat eye_protection->lab_coat ppe_check Inspect PPE for integrity lab_coat->ppe_check ppe_check->gloves Defect Found proceed Proceed with work ppe_check->proceed OK

Caption: PPE selection and pre-operational check workflow.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs size_check Is spill large? spill->size_check evacuate Evacuate Area & Call EHS size_check->evacuate Yes alert Alert others in area size_check->alert No don_ppe Don appropriate PPE alert->don_ppe contain Cover with inert absorbent don_ppe->contain collect Sweep into hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate end Dispose of waste properly decontaminate->end

Caption: Step-by-step emergency response for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.